molecular formula C14H18Cl2N2O B1423760 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride CAS No. 1303968-32-2

8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride

Número de catálogo: B1423760
Número CAS: 1303968-32-2
Peso molecular: 301.2 g/mol
Clave InChI: LSGSGPRJCQLBTQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride is a useful research compound. Its molecular formula is C14H18Cl2N2O and its molecular weight is 301.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

8-piperazin-1-ylnaphthalen-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.2ClH/c17-12-5-4-11-2-1-3-14(13(11)10-12)16-8-6-15-7-9-16;;/h1-5,10,15,17H,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGSGPRJCQLBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=C(C=C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 8-Piperazin-1-yl-naphthalen-2-ol Dihydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Relevance

The compound 8-Piperazin-1-yl-naphthalen-2-ol dihydrochloride (CAS: 1303968-32-2) is a highly specialized arylpiperazine building block. Arylpiperazines, particularly naphthylpiperazines, are privileged scaffolds in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics targeting serotonin (5-HT) and dopamine (D2) receptors. The incorporation of a hydroxyl group at the 2-position of the naphthalene ring provides a critical hydrogen-bonding donor/acceptor site, which significantly alters receptor binding affinity and pharmacokinetic properties compared to unsubstituted analogs.

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of chemical transformations, but as a carefully orchestrated system where every reagent and condition is selected to maximize yield, purity, and scalability.

Synthetic Strategy and Workflow

The synthesis of 8-piperazin-1-yl-naphthalen-2-ol requires regioselective functionalization. The most robust approach involves the construction of the piperazine ring directly onto the naphthyl core via a cyclization reaction, or through Buchwald-Hartwig cross-coupling of a suitably protected 8-bromo-2-naphthol with piperazine.

For scalable, self-validating protocols, the cyclization of 8-amino-2-naphthol with bis(2-chloroethyl)amine hydrochloride is preferred, as it avoids expensive palladium catalysts and complex ligand systems.

SynthWorkflow N1 8-Amino-2-naphthol (Starting Material) N2 Bis(2-chloroethyl)amine HCl Chlorobenzene, Reflux N1->N2 N3 8-Piperazin-1-yl-naphthalen-2-ol (Free Base) CAS: 189350-02-5 N2->N3 N4 Anhydrous HCl in EtOH (Salt Formation) N3->N4 N5 8-Piperazin-1-yl-naphthalen-2-ol Dihydrochloride CAS: 1303968-32-2 N4->N5

Figure 1: Synthetic workflow for 8-Piperazin-1-yl-naphthalen-2-ol dihydrochloride.

Step-by-Step Experimental Protocols

The following protocols are designed as a self-validating system. In-process controls (IPCs) are integrated to ensure the reaction causality is monitored in real-time.

Part A: Synthesis of 8-Piperazin-1-yl-naphthalen-2-ol (Free Base)

Causality Check: Chlorobenzene is selected as the solvent due to its high boiling point, which provides the necessary thermal energy to drive the double alkylation/cyclization process to completion.

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 8-amino-2-naphthol (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.2 eq).

  • Solvent Addition: Add anhydrous chlorobenzene (10 mL/g of starting material) to form a suspension.

  • Reflux: Heat the mixture to reflux (approx. 132°C) under continuous stirring for 24-36 hours.

  • In-Process Control (IPC): Monitor the reaction via HPLC or TLC (DCM:MeOH 9:1). The disappearance of the primary amine peak validates the completion of the cyclization.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Partition the residue between 1M aqueous NaOH and ethyl acetate.

  • Purification: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography to yield the free base (CAS: 189350-02-5)[1].

Part B: Dihydrochloride Salt Formation

Causality Check: The dihydrochloride salt is formed to enhance aqueous solubility and oxidative stability. Anhydrous conditions are critical to prevent hydrate formation, which can complicate downstream analytical characterization.

  • Dissolution: Dissolve the purified free base in a minimum volume of anhydrous ethanol.

  • Acidification: Place the solution in an ice bath (0-5°C). Slowly add a 2.0 M solution of anhydrous HCl in diethyl ether (2.5 eq) dropwise.

  • Precipitation: Stir the mixture for 2 hours at 0°C. A white to off-white precipitate will form.

  • Isolation: Filter the precipitate under a nitrogen atmosphere. Wash the filter cake with cold anhydrous diethyl ether.

  • Drying: Dry the product in a vacuum oven at 40°C for 12 hours to afford 8-piperazin-1-yl-naphthalen-2-ol dihydrochloride (CAS: 1303968-32-2)[2].

Analytical Characterization

Rigorous characterization is required to validate the structural integrity and purity of the final API building block. The data below summarizes the expected analytical profile.

Quantitative Data Summary
Analytical TechniqueParameterExpected Result / Specification
LC-MS (ESI+) [M+H]+m/z 229.1 (corresponds to free base C14H16N2O)
1H NMR (400 MHz, DMSO-d6) Aromatic Protonsδ 7.00 - 8.10 ppm (multiplets, 5H, naphthyl core)
1H NMR (400 MHz, DMSO-d6) Piperazine Protonsδ 3.10 - 3.50 ppm (broad multiplets, 8H)
1H NMR (400 MHz, DMSO-d6) Exchangeable Protonsδ 9.0 - 10.5 ppm (broad singlets, OH and NH2+)
HPLC Purity Area % (UV 254 nm)≥ 98.0%
Elemental Analysis C, H, N, ClConsistent with C14H18Cl2N2O

Safety, Handling, and Storage

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C. The compound is hygroscopic and sensitive to prolonged light exposure.

  • Handling: Use appropriate personal protective equipment (PPE). Handle in a well-ventilated fume hood to avoid inhalation of fine powders.

References

  • ChemBuyersGuide. "abcr GmbH (Page 252)". ChemBuyersGuide.com. Available at:[Link]

Sources

Pharmacological Profiling and Mechanism of Action: 8-Piperazin-1-yl-naphthalen-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Piperazin-1-yl-naphthalen-2-ol dihydrochloride (CAS: 1303968-32-2; Free base CAS: 189350-02-5), frequently identified in neuropharmacological literature as 7-hydroxy-1-naphthylpiperazine (7-OH-1-NP) , is a highly potent, conformationally restricted serotonergic ligand. Functioning as a critical tryptamine bioisostere, the naphthylpiperazine scaffold mimics the indoleamine core of endogenous serotonin (5-HT). This whitepaper delineates its primary mechanism of action as a high-affinity 5−HT5A​ and 5−HT1A/1B​ receptor modulator, while detailing the self-validating experimental protocols required to quantify its pharmacodynamics. Furthermore, it explores the compound's secondary utility as a foundational pharmacophore in the synthesis of advanced neuro-PET radioligands and highly selective autoreceptor antagonists.

Molecular Identity and Structural Pharmacology

The pharmacological efficacy of 8-piperazin-1-yl-naphthalen-2-ol stems from its specific structure-activity relationship (SAR). The piperazine ring acts as the primary basic moiety (protonated at physiological pH, hence the utility of the dihydrochloride salt for aqueous solubility), anchoring the molecule to the conserved aspartate residue (Asp3.32) in the binding pocket of biogenic amine G-protein-coupled receptors (GPCRs).

Crucially, the addition of the hydroxyl group at the 2-position of the naphthalene ring (equivalent to the 7-position in the 1-naphthylpiperazine nomenclature) drastically enhances receptor affinity. Comparative Molecular Field Analysis (CoMFA) demonstrates that this specific hydroxylation allows for critical hydrogen bonding within the receptor's orthosteric site, yielding a binding affinity exponentially higher than that of endogenous serotonin itself[1].

Core Mechanism of Action: Serotonergic Modulation

The mechanism of action for 8-piperazin-1-yl-naphthalen-2-ol is bimodal, acting both as a direct high-affinity ligand and as a structural precursor for receptor-specific derivatives.

Direct Action: 5−HT5A​ Receptor Binding and Gi​/Go​ Signaling

The most striking pharmacological feature of 8-piperazin-1-yl-naphthalen-2-ol is its exceptional affinity for the 5−HT5A​ receptor. In competitive binding assays, the compound exhibits a Ki​ of 3 nM, binding with >50-fold higher affinity than 5-HT[1].

Upon binding to the 5−HT5A​ (and similarly to 5−HT1A​ ) receptors, the compound initiates a Gi​/Go​ -coupled signal transduction cascade:

  • Adenylyl Cyclase Inhibition: The Gαi​ subunit dissociates and directly inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) concentrations and the subsequent downregulation of Protein Kinase A (PKA) activity.

  • GIRK Channel Activation: Concurrently, the Gβγ dimer translocates to activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting K+ efflux hyperpolarizes the neuronal membrane, dampening action potential firing and exerting an inhibitory neuromodulatory effect[2].

G Ligand 8-Piperazin-1-yl-naphthalen-2-ol (7-OH-1-NP) Receptor 5-HT5A / 5-HT1A Receptors Ligand->Receptor Ki = 3 nM GProtein Gi/Go Protein Activation Receptor->GProtein Conformational Shift AC Adenylyl Cyclase (Inhibition) GProtein->AC Gαi Subunit GIRK GIRK Channel Activation GProtein->GIRK Gβγ Subunit cAMP Decreased cAMP Levels AC->cAMP Reduced Synthesis PKA Decreased PKA Activity cAMP->PKA Downregulation

5-HT5A/1A Gi/Go-mediated signaling pathway activated by 8-piperazin-1-yl-naphthalen-2-ol.

Indirect Action: Pharmacophore for 5−HT1A/1B​ Modulators

Beyond its direct activity, 8-piperazin-1-yl-naphthalen-2-ol is a highly valued scaffold in medicinal chemistry. Alkylation of the piperazine nitrogen yields potent, highly selective neuro-agents:

  • Terminal Autoreceptor Antagonists: Substitution at the piperazine ring creates novel arylpiperazide derivatives that act as potent 5−HT1B​ antagonists. These derivatives block the terminal autoreceptor, preventing the negative feedback loop of serotonin release, thereby enhancing synaptic 5-HT neurotransmission[3].

  • PET Radioligands: The compound is the direct desmethyl precursor used in the synthesis of [11C]MPT , a highly selective radioligand utilized for Positron Emission Tomography (PET) imaging of 5−HT1A​ receptors in the central nervous system[4]. It is also the core scaffold for ultra-potent 5−HT1A​ agonists like S 14506[5].

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the pharmacological profile of 8-piperazin-1-yl-naphthalen-2-ol must be validated through rigorous, self-validating assay systems. The causality behind each methodological step is detailed below.

Protocol 1: Radioligand Displacement Assay ( 5−HT5A​ Affinity)

Objective: Quantify the binding affinity ( Ki​ ) of the compound. Causality Check: We utilize [3H]5−CT (5-carboxamidotryptamine) as the radioligand because it possesses a robust basal affinity for 5−HT5A​ , providing a wide dynamic window to observe competitive displacement by our target compound.

  • Membrane Preparation: Culture HEK-293 cells stably expressing human 5−HT5A​ receptors. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction containing the GPCRs.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of [3H]5−CT (e.g., 1 nM), and varying concentrations of 8-piperazin-1-yl-naphthalen-2-ol ( 10−11 to 10−4 M). Use an assay buffer containing MgCl2​ to stabilize the receptor-G-protein complex.

  • Rapid Filtration: Terminate the equilibrium binding by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Self-Validation: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged piperazine compound from binding non-specifically to the filter. This ensures the radioactive signal strictly represents receptor-bound ligand.

  • Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and measure beta decay using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Membrane Preparation (HEK293 expressing 5-HT5A) Step2 2. Radioligand Incubation ([3H]5-CT + Ligand) Step1->Step2 Step3 3. Rapid Filtration (PEI-soaked GF/B filters) Step2->Step3 Step4 4. Liquid Scintillation (Beta Decay Counting) Step3->Step4 Step5 5. Data Analysis (Cheng-Prusoff Equation) Step4->Step5

Radioligand binding assay workflow for validating 5-HT receptor affinity.

Protocol 2: Functional cAMP Accumulation Assay

Objective: Validate the Gi​ -mediated functional response of the compound. Causality Check: Because 5−HT5A/1A​ receptors are Gi​ -coupled (which inhibits cAMP), resting cells have cAMP levels too low to measure a decrease accurately. Therefore, we must pre-stimulate the cells with Forskolin (a direct adenylyl cyclase activator) to artificially raise the cAMP baseline. The functional efficacy of 8-piperazin-1-yl-naphthalen-2-ol is then measured by its ability to suppress this Forskolin-induced cAMP spike.

  • Plate 5−HT5A​ -expressing cells in a 384-well microplate.

  • Add 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent the enzymatic degradation of cAMP during the assay.

  • Co-incubate the cells with 10 µM Forskolin and varying concentrations of 8-piperazin-1-yl-naphthalen-2-ol for 30 minutes at 37°C.

  • Lyse the cells and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

Quantitative Data Summary

The following table synthesizes the binding affinities and pharmacological roles of 8-piperazin-1-yl-naphthalen-2-ol (7-OH-1-NP) and its immediate derivatives across key serotonin receptor subtypes.

Receptor SubtypeLigand Role / ActionBinding Affinity ( Ki​ )Source
5−HT5A​ Direct High-Affinity Ligand3 nM[1]
5−HT1A​ Precursor for PET Radioligands (e.g., [11C]MPT )< 10 nM (Derivative dependent)[4],[5]
5−HT1B​ Precursor for Terminal Autoreceptor AntagonistsVariable (Derivative dependent)[3]

References

  • ResearchGate.5-hydroxytryptamine (5-HT) receptor ligands. (Contains Teitler et al., 1997 CoMFA study data on 7-OH-1-NP).
  • NCBI.[O-methyl-11C]2-{4-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione.
  • ACS Publications.5-HT1B Receptor Antagonist Properties of Novel Arylpiperazide Derivatives of 1-Naphthylpiperazine.
  • ChemicalBook.4-FLUORO-N-(2-[4-(7-METHOXY-NAPHTHALEN-1-YL)PIPERAZIN-1-YL]ETHYL)BENZAMIDE.

Sources

Comprehensive Physicochemical Profiling and Analytical Characterization of 8-(Piperazin-1-yl)naphthalen-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract In the landscape of preclinical drug discovery, arylpiperazine derivatives serve as privileged scaffolds, particularly in the modulation of monoaminergic G-protein coupled receptors (GPCRs). This technical guide provides an in-depth physicochemical, analytical, and methodological evaluation of 8-(piperazin-1-yl)naphthalen-2-ol dihydrochloride (CAS: 1303968-32-2). Designed for research scientists and drug development professionals, this whitepaper elucidates the causality behind salt selection, outlines self-validating analytical protocols, and maps the compound's structural rationale.

Chemical Identity & Structural Rationale

The molecular architecture of 8-(piperazin-1-yl)naphthalen-2-ol combines an electron-rich 2-naphthol system with a basic piperazine ring at the 8-position. This specific substitution pattern is highly strategic. The piperazine moiety is a classic pharmacophore for interacting with the conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of serotonin (5-HT) and dopamine receptors [1]. Meanwhile, the hydroxyl group on the naphthalene system provides a critical hydrogen-bond donor/acceptor site, which can dictate receptor subtype selectivity.

From a structural standpoint, the free base (CAS: 189350-02-5) exhibits limited aqueous solubility due to the lipophilic naphthalene core. By formulating this building block as a dihydrochloride salt , we fundamentally alter its hydration thermodynamics, enabling rapid dissolution in physiological buffers—a mandatory requirement for robust in vitro pharmacology [2].

Core Physicochemical Properties

Understanding the quantitative physicochemical parameters of a compound is the first step in predicting its pharmacokinetic behavior and benchtop stability. The data below summarizes the core metrics for both the free base and the dihydrochloride salt [3].

PropertyFree BaseDihydrochloride Salt
CAS Number 189350-02-51303968-32-2
Molecular Formula C₁₄H₁₆N₂OC₁₄H₁₈Cl₂N₂O
Molecular Weight 228.29 g/mol 301.21 g/mol
SMILES Oc1ccc2cccc(N3CCNCC3)c2c1Oc1ccc2cccc(N3CCNCC3)c2c1.Cl.Cl
Estimated LogP ~2.8< 0 (Highly Hydrophilic)
pKa (Piperazine NH) ~9.2N/A (Protonated)
Physical State SolidCrystalline Powder

The Causality of Salt Selection: Why utilize the dihydrochloride form over the free base or a monohydrochloride? The secondary and tertiary amines of the piperazine ring possess distinct pKa values. A dihydrochloride salt ensures complete protonation of both nitrogen atoms. This dual protonation not only maximizes dipole-dipole interactions with water (drastically increasing solubility) but also exerts an electron-withdrawing inductive effect on the naphthalene ring. This subtle electronic shift reduces the electron density of the naphthol moiety, thereby enhancing the compound's stability against atmospheric auto-oxidation.

Synthetic Strategy & Workflow

The synthesis of 8-(piperazin-1-yl)naphthalen-2-ol requires precise regiocontrol. A standard approach utilizes a Buchwald-Hartwig palladium-catalyzed cross-coupling between 8-bromo-2-naphthol and Boc-protected piperazine, followed by acidic deprotection.

SynthWorkflow A 8-Bromo-2-naphthol B Buchwald-Hartwig Cross-Coupling A->B + Boc-Piperazine C Boc-Protected Intermediate B->C Pd Catalyst D HCl/Dioxane Deprotection C->D Cleavage E Target Dihydrochloride (1303968-32-2) D->E Precipitation

Fig 1. Strategic synthetic pathway for 8-(piperazin-1-yl)naphthalen-2-ol dihydrochloride.

Methodology: Acidic Deprotection & Salt Formation

  • Dissolution: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cleavage: Add a 4M solution of HCl in dioxane dropwise at 0°C. Causality: Low temperature prevents unwanted side reactions or polymerization of the electron-rich naphthol.

  • Precipitation: Stir at room temperature for 2 hours. The dihydrochloride salt will precipitate out of the non-polar solvent mixture as a crystalline solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether to remove residual organic impurities, and dry under high vacuum for 24 hours.

Analytical Characterization & Quality Control

To ensure scientific integrity, every batch of API must pass a self-validating analytical system. Relying on a single modality (e.g., UV purity alone) is insufficient, as it cannot confirm structural integrity.

AnalyticalLogic N1 Raw API Batch (1303968-32-2) N2 RP-HPLC (Purity > 99%) N1->N2 N3 LC-MS (Mass Confirmation) N1->N3 N4 NMR (Structural Integrity) N1->N4 N5 Released Batch (Assay Ready) N2->N5 Pass N3->N5 Pass N4->N5 Pass

Fig 2. Multi-modal analytical validation workflow for API release.

Protocol: RP-HPLC Purity Assessment

  • Column: C18 Reverse Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ddH₂O.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Causality: The inclusion of 0.1% TFA is critical. As an ion-pairing agent, TFA ensures the basic piperazine nitrogens remain fully protonated, preventing secondary interactions with residual silanols on the silica stationary phase. Without TFA, severe peak tailing will occur, artificially inflating the perceived impurity profile.

Handling, Stability, & Aqueous Formulation Protocol

For downstream biological evaluation, the preparation of stock solutions must be tightly controlled to prevent degradation.

Protocol: 10 mM In Vitro Assay Stock Preparation

  • Weighing: Accurately weigh 3.01 mg of 8-(piperazin-1-yl)naphthalen-2-ol dihydrochloride using an analytical balance.

  • Solvent Preparation: Degas 1.0 mL of sterile ddH₂O (or artificial cerebrospinal fluid, aCSF) by sonicating under vacuum for 5 minutes. Causality: Degassing removes dissolved oxygen. Naphthol derivatives are prone to oxidative coupling (forming binaphthyl dimers) in the presence of oxygen and light.

  • Dissolution: Add the degassed solvent to the compound. Vortex gently until a clear solution is achieved.

  • Storage: Aliquot the 10 mM stock into amber glass vials to prevent photo-degradation. Flash-freeze in liquid nitrogen and store at -20°C. Avoid repeated freeze-thaw cycles.

Pharmacological Context: GPCR Modulation

Compounds bearing the 1-arylpiperazine motif are frequently investigated as ligands for the 5-HT receptor family (e.g., 5-HT₁A, 5-HT₇) [1]. When utilized in functional assays, these molecules typically modulate intracellular cyclic AMP (cAMP) levels via interaction with Gαi/o or Gαs coupled pathways.

GPCRPathway L 8-(Piperazin-1-yl)naphthalen-2-ol (Ligand) R 5-HT Receptor (GPCR) L->R Binding & Activation G G-Protein Complex (Gαi/o) R->G Conformational Shift AC Adenylyl Cyclase (Effector) G->AC Inhibition Out Decreased cAMP (Cellular Response) AC->Out Signal Transduction

Fig 3. Putative GPCR signaling cascade modulated by arylpiperazine derivatives.

By understanding the exact physicochemical constraints of 8-(piperazin-1-yl)naphthalen-2-ol dihydrochloride, researchers can eliminate false positives in these pathways caused by compound precipitation, oxidation, or formulation artifacts.

References
  • Molport. "8-(piperazin-1-yl)naphthalen-2-ol | 189350-02-5 Chemical Data". Available at: [Link]

exploring the therapeutic potential of naphthalen-piperazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Unlocking the Therapeutic Promise of Naphthalen-Piperazine Derivatives

Abstract

The fusion of a naphthalene core with a piperazine ring creates a versatile and highly adaptable molecular scaffold that has captured the attention of the medicinal chemistry community. Regarded as a "privileged structure," the naphthalen-piperazine framework is a recurring motif in a multitude of compounds exhibiting significant pharmacological activity across diverse therapeutic areas.[1][2][3] The structural rigidity of the naphthalene moiety combined with the conformational flexibility and tunable basicity of the piperazine ring allows for precise modulation of physicochemical properties, enabling targeted interactions with a wide array of biological macromolecules.[4] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of naphthalen-piperazine derivatives, offering field-proven insights and detailed protocols for drug development professionals. We will delve into their applications in oncology, neurodegenerative disorders, and infectious diseases, presenting a comprehensive roadmap for their preclinical evaluation and optimization.

Core Synthetic Strategies: Building the Naphthalen-Piperazine Scaffold

The synthesis of naphthalen-piperazine derivatives is a cornerstone of their development. The choice of synthetic route is critical, dictating yield, purity, and the feasibility of creating diverse chemical libraries for structure-activity relationship (SAR) studies. Methodologies primarily focus on the efficient formation of the crucial carbon-nitrogen (C-N) bond linking the two core moieties.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig cross-coupling reaction is a powerful and widely adopted method for the N-arylation of piperazine.[3] This reaction is favored for its high functional group tolerance and its applicability to a broad range of aryl halides and sulfonates, making it a versatile tool for late-stage functionalization. The causality for its preference lies in its efficiency and reliability in forming the key C-N bond under relatively mild conditions.

  • Vessel Preparation: An oven-dried reaction vessel equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: To the vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).[3]

  • Reactant Loading: Add the aryl halide (e.g., 1-bromo-7-fluoronaphthalene, 1.0 equivalent), piperazine or a mono-protected derivative like 1-Boc-piperazine (1.2-1.5 equivalents), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 equivalents).[3][5]

  • Solvent & Reaction: Add an anhydrous aprotic solvent (e.g., toluene or dioxane) and heat the mixture, typically between 80-110 °C, for 4-24 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Purification: Upon completion, cool the reaction to room temperature, filter through celite to remove the catalyst, and concentrate under reduced pressure. The crude product is then purified using column chromatography.

  • Deprotection (if necessary): If a Boc-protected piperazine was used, the Boc group is removed by treatment with a strong acid, such as hydrochloric acid (HCl) in an organic solvent, to yield the final product.[5]

Nucleophilic Substitution

A more classical approach involves the direct reaction of a nucleophilic piperazine with a naphthalene derivative containing a suitable leaving group (e.g., a halogen or mesylate) on an alkyl chain. This S_N2 reaction is straightforward and cost-effective, making it suitable for initial library synthesis.

G

Therapeutic Applications & Mechanisms of Action

Naphthalen-piperazine derivatives have demonstrated significant potential in several key therapeutic areas. Their efficacy stems from the ability to interact with specific biological targets, modulating signaling pathways critical to disease progression.

Oncology

The piperazine ring is a common feature in many FDA-approved anticancer drugs, and its incorporation with a naphthalene moiety has yielded promising results.[2]

  • DNA Intercalation and Topoisomerase Inhibition: Early derivatives like Amonafide and Mitonafide function as DNA intercalators, inserting themselves between DNA base pairs and inhibiting topoisomerase-II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[6] This leads to cell cycle arrest and apoptosis.

  • Carbonic Anhydrase IX (CAIX) Inhibition: In the hypoxic microenvironment of solid tumors, CAIX is often overexpressed and plays a key role in pH regulation and tumor survival. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative, referred to as "compound Q," was shown to selectively target and inhibit CAIX.[7] This inhibition disrupts pH homeostasis, leading to multiple cell death pathways including apoptosis, ferroptosis, and autophagy in colorectal cancer cells.[7]

  • PARP-1 Inhibition: Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage repair pathway. In silico studies have identified piperazine-substituted naphthoquinone derivatives as potential PARP-1 inhibitors, suggesting a synthetic lethality approach for treating cancers with specific DNA repair deficiencies, such as those with BRCA mutations.[8]

G

Neurodegenerative Disorders

Synaptic loss is a primary correlate of cognitive decline in Alzheimer's disease (AD).[9] Certain naphthalen-piperazine derivatives have emerged as promising neuroprotective agents.

  • TRPC6 Channel Activation: A key discovery is the role of piperazine derivatives as agonists of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[10][11] Activation of TRPC6 in dendritic spines mediates neuronal store-operated calcium entry, a process vital for spine stability and memory formation.[10][11] In animal models of AD, these compounds have been shown to protect dendritic spines from amyloid-beta toxicity and restore long-term potentiation, a cellular mechanism underlying learning and memory.[10][11] A novel derivative, "cmp2," was specifically developed to be a selective TRPC6 activator capable of crossing the blood-brain barrier (BBB).[9][12]

G

  • Monoamine Receptor Modulation: Many piperazine derivatives exhibit pharmacological activity in the central nervous system by modulating monoamine pathways.[13][14] This includes activity as agonists or antagonists at serotonin (5-HT) and dopamine receptors, which is relevant for treating symptoms of depression, anxiety, and psychosis that can be comorbid with neurodegenerative diseases.[13][15][16]

Antimicrobial Activity

The scaffold has also been explored for its potential against various pathogens. Naphthalene-based piperazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[17] Additionally, antifungal properties against species like Candida albicans have been reported, indicating a broad spectrum of potential antimicrobial applications.[18]

Preclinical Evaluation: A Self-Validating Workflow

A robust and logical preclinical evaluation workflow is essential to validate the therapeutic potential of a novel derivative. This process integrates computational modeling with empirical in vitro testing.

G

In Silico Screening
  • Molecular Docking: Before synthesis, molecular docking studies are performed to predict the binding affinity and orientation of designed compounds within the active site of a biological target (e.g., CAIX, PARP-1, TRPC6). This computational step is crucial for prioritizing candidates with the highest probability of success.[6][8][19]

  • ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. This helps to identify potential liabilities, such as poor bioavailability or toxicity, early in the drug discovery process.[6]

In Vitro Cytotoxicity Assessment (MTT Assay)

This is a fundamental colorimetric assay to determine the viability of cells after treatment with the test compound. It is used to calculate the IC₅₀ (half-maximal inhibitory concentration), a key measure of a compound's potency.

  • Cell Seeding: Seed cancer cells (e.g., SW480, HCT116) and a non-cancerous control cell line (e.g., 3T3 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of the naphthalen-piperazine derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Cellular Imaging

Fluorescent cellular imaging can provide invaluable insights into a compound's mechanism of action. Derivatives of 1,8-naphthalimide are intrinsically fluorescent, which allows for direct visualization of their cellular uptake and subcellular localization without the need for an external fluorescent tag.[6] This technique can confirm cell membrane permeability and distribution within the cytoplasm or specific organelles.[6]

Data Synthesis & Structure-Activity Relationships (SAR)

Systematic analysis of biological data is critical for lead optimization. Summarizing quantitative data in tables allows for direct comparison of compound potency and selectivity.

Table 1: In Vitro Anticancer Activity of Selected Naphthalen-Piperazine Derivatives

Compound IDTarget Cell LineConditionIC₅₀ (µM)Reference
Compound Q SW480 (CRC)Normoxic17.03 ± 1.09[7]
Compound Q SW480 (CRC)Hypoxic10.90 ± 0.46[7]
Compound Q NCM460 (Normal Colon)Normoxic38.83 ± 1.98[7]
Mitonafide SW480 (CRC)Normoxic< 10 (approx.)[7]
Derivative 29 HCT-116 (CRC)Not Specified3.0[20]

CRC: Colorectal Cancer

The data in Table 1 for "Compound Q" clearly illustrates a key SAR insight: the compound is more potent under hypoxic conditions, which validates its proposed mechanism of targeting the hypoxia-inducible enzyme CAIX.[7] Furthermore, its higher IC₅₀ in normal colon cells compared to cancer cells indicates a favorable therapeutic window.[7]

Future Perspectives

The naphthalen-piperazine scaffold remains a fertile ground for therapeutic innovation. Future research will likely focus on several key areas:

  • Hybrid Molecules: Combining the naphthalen-piperazine core with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[6]

  • Targeted Delivery: Developing strategies to improve delivery to specific tissues, such as the CNS for neurodegenerative diseases or solid tumors for oncology, thereby enhancing efficacy and reducing off-target effects.[9]

  • Expansion into New Therapeutic Areas: Given their diverse biological activities, these derivatives could be explored for anti-inflammatory, antiviral, and antiparasitic applications.[16][21]

  • Integration of Machine Learning: Utilizing predictive machine learning models to accelerate the design-synthesis-test cycle and more efficiently explore the vast chemical space of possible derivatives.[1]

The continued exploration of this privileged scaffold, guided by the principles of rational drug design and robust preclinical evaluation, holds immense promise for the development of next-generation therapeutics to address significant unmet medical needs.

References

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
  • Al-Subeh, T., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC.
  • Kumar, D.R., et al. (2016). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica.
  • Gunes, B., et al. (2024). Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether. PMC.
  • Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences.
  • Akbar, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Sadyrbekov, D.T., et al. (2023). Naphthaleneoxypropargyl-Containing Piperazine as a Regulator of Effector Immune Cell Populations upon an Aseptic Inflammation. PMC.
  • Aricelik, E., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. PMC.
  • Beaulieu, F., et al. (2010). Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride. Request PDF.
  • Chen, X., et al. (2024). A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells. PMC.
  • Walayat, K., & Mohsin, N.U.A. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK.
  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PMC.
  • Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turk J Chem.
  • Alanís-García, E., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • BenchChem. (2025). Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed.
  • BenchChem. (2025). Investigating Piperazine-Derived Compounds in Neurodegenerative Disease Research Models. BenchChem.
  • Seba, M.C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review.
  • Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • Kumar, V., et al. (2023). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate.
  • Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PMC.

Sources

Technical Whitepaper: 8-Piperazin-1-yl-naphthalen-2-ol Dihydrochloride in Serotonergic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of neuropharmacology, the naphthylpiperazine scaffold is a privileged structure, classically recognized for its robust affinity toward monoamine G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) receptor family[1][2]. 8-Piperazin-1-yl-naphthalen-2-ol dihydrochloride (CAS: 1303968-32-2) represents a highly specialized derivative within this class[3].

From a structural biology perspective, the addition of the hydroxyl (-OH) group at the 2-position of the naphthalene ring is a critical modification. This hydroxyl acts as a potent hydrogen bond donor/acceptor, allowing the molecule to anchor uniquely within the orthosteric binding pockets of 5-HT receptors (such as interacting with conserved aspartate or serine residues in transmembrane domains).

Furthermore, the formulation of this compound as a dihydrochloride salt rather than the free base (CAS: 189350-02-5)[4] is a deliberate, field-proven choice for in vitro pharmacology. The naphthalene core is highly lipophilic; utilizing the dihydrochloride salt vastly improves aqueous solubility, ensuring rapid dissolution in assay buffers without requiring excessive Dimethyl Sulfoxide (DMSO) concentrations that could perturb delicate cell membranes during functional assays.

Table 1: Physicochemical Profile & Quantitative Data
PropertySpecificationCausality / Relevance in Assay Design
Compound Name 8-Piperazin-1-yl-naphthalen-2-ol dihydrochlorideCore active pharmaceutical ingredient (API) structure.
CAS Number (Salt) 1303968-32-2Primary identifier for the highly soluble salt form[3].
CAS Number (Free Base) 189350-02-5Reference for the lipophilic base[4].
Molecular Formula C14H18Cl2N2ODictates mass spec parent/fragment ion calculations.
Molecular Weight 301.215 g/mol Used for precise molarity calculations in serial dilutions.
Primary Target Class 5-HT Receptors (Neuronal)[2]Modulates serotonergic signaling pathways[5].
Purity Standard ≥ 95%[3]Minimum threshold to prevent off-target artifactual data.

Pharmacological Context: Serotonergic Modulation

Naphthylpiperazines are well-documented to exhibit mixed agonist, partial agonist, or antagonist activity across various serotonin receptor subtypes, most notably 5-HT1A , 5-HT2 , and 5-HT7 [1][6]. The pharmacological behavior of 8-Piperazin-1-yl-naphthalen-2-ol dihydrochloride is dictated by its interaction with these specific GPCRs, which couple to different intracellular G-proteins.

  • 5-HT1A Receptors: Couple to Gi/o proteins, leading to the inhibition of Adenylyl Cyclase (AC) and a subsequent decrease in cyclic AMP (cAMP).

  • 5-HT7 Receptors: Couple to Gs proteins, stimulating Adenylyl Cyclase and increasing intracellular cAMP.

Understanding this dual-pathway potential is critical when designing functional screening cascades.

GPCR_Signaling cluster_Receptors Serotonin (5-HT) Receptors Ligand 8-Piperazin-1-yl-naphthalen-2-ol Dihydrochloride HT1A 5-HT1A Receptor (Gi/o-coupled) Ligand->HT1A Binding HT7 5-HT7 Receptor (Gs-coupled) Ligand->HT7 Binding AC Adenylyl Cyclase (AC) HT1A->AC Gi/o (Inhibitory) HT7->AC Gs (Stimulatory) cAMP_down ↓ cAMP Production (Inhibition) AC->cAMP_down cAMP_up ↑ cAMP Production (Stimulation) AC->cAMP_up

Fig 1: Modulatory pathways of naphthylpiperazine derivatives on 5-HT1A and 5-HT7 GPCR signaling.

Experimental Workflows & Self-Validating Protocols

To rigorously characterize the affinity and efficacy of 8-Piperazin-1-yl-naphthalen-2-ol dihydrochloride, researchers must employ self-validating assay systems. As a Senior Application Scientist, I mandate that every protocol must contain internal controls that prove the assay's biological machinery is functioning correctly before any test compound data is accepted.

Radioligand Binding Assay (Affinity Determination)

Objective: Determine the inhibition constant ( Ki​ ) of the compound at the 5-HT1A receptor. Causality for Methodology: We utilize [³H]-8-OH-DPAT as the radioligand because it is a highly selective 5-HT1A agonist. Displacement of this radioligand by our test compound confirms direct orthosteric competition.

Step-by-Step Protocol:

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing human 5-HT1A in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). Causality: MgCl₂ is crucial here as divalent cations are required for high-affinity agonist binding states of GPCRs.

  • Compound Dilution: Prepare a 10-point serial dilution of 8-Piperazin-1-yl-naphthalen-2-ol dihydrochloride in assay buffer. The dihydrochloride salt ensures complete solubility without exceeding 1% final DMSO, preventing solvent-induced membrane lysis.

  • Incubation: Combine 100 µg of membrane protein, 1 nM [³H]-8-OH-DPAT, and the test compound in a 96-well plate. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the plastic and glass fibers. Read radioactivity using a liquid scintillation counter.

The Self-Validating System: Every plate must include:

  • Total Binding (TB): Buffer + Radioligand + Membranes (No test compound).

  • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 10 µM WAY-100635 (a known, potent 5-HT1A antagonist).

  • Validation Check: The assay is only deemed valid if the signal-to-background ratio (TB / NSB) is 5. This proves the receptors are active and the radioligand is specifically binding to the target.

TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Objective: Determine if the compound acts as an agonist or antagonist (EC₅₀/IC₅₀). Causality for Methodology: We select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence assays. Naphthalene derivatives inherently possess auto-fluorescence properties. TR-FRET incorporates a time delay before measurement, allowing short-lived background auto-fluorescence from the compound to decay, ensuring the signal is purely from the cAMP biological response.

Step-by-Step Protocol:

  • Cell Plating: Plate 5-HT1A expressing cells at 5,000 cells/well in a 384-well microplate.

  • Stimulation: Because 5-HT1A is Gi-coupled (inhibitory), we must artificially raise the baseline cAMP to observe an effect. Add 10 µM Forskolin (a direct Adenylyl Cyclase activator) alongside the test compound.

  • Lysis & Detection: After 30 minutes, add the TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and the d2-labeled cAMP tracer.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm).

The Self-Validating System:

  • Z'-Factor Calculation: The plate must contain 16 wells of Forskolin alone (High Signal) and 16 wells of Forskolin + 1 µM Serotonin (Low Signal, maximum inhibition).

  • Validation Check: The assay is only valid if the calculated Z'-factor is 0.5. This statistically proves the assay window is robust enough to accurately measure the efficacy of 8-Piperazin-1-yl-naphthalen-2-ol dihydrochloride.

Analytical Validation & Quality Control

Before deploying 8-Piperazin-1-yl-naphthalen-2-ol dihydrochloride in the assays above, analytical validation is mandatory.

  • HPLC-UV: Given the extended conjugation of the naphthalene ring, the compound will exhibit strong UV absorbance. Ensure a purity of >95% at 254 nm[3].

  • LC-MS: Confirm the mass of the free base ( [M+H]+ approx. 229.1 m/z). Note that the dihydrochloride salt will dissociate in the mass spectrometer, so the parent ion will reflect the free base mass.

References

  • ChemBuyersGuide. "8-PIPERAZIN-1-YL-NAPHTHALEN-2-OL DIHYDROCHLORIDE CAS:1303968-32-2". ChemBuyersGuide Directory. Available at:[Link]

Sources

Methodological & Application

A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Pharmaceutical Analysis of 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride

Abstract

This application note details a highly specific, precise, and accurate stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride. The method utilizes reversed-phase chromatography with a C18 stationary phase and gradient elution, coupled with UV detection. The protocol is designed to effectively separate the active pharmaceutical ingredient (API) from its potential degradation products generated under forced degradation conditions, including acidic, basic, oxidative, thermal, and photolytic stress. This method is fully validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and is suitable for routine quality control and stability testing of 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride.

1. Introduction

8-Piperazin-1-YL-naphthalen-2-OL is a chemical entity featuring a polar piperazine ring system and a non-polar naphthalene moiety[1]. As a dihydrochloride salt, it exhibits enhanced aqueous solubility, a common strategy for improving the bioavailability of basic drug candidates[2][3]. The development of robust analytical methods is a cornerstone of the pharmaceutical development process, ensuring the identity, purity, and stability of drug substances. A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the drug substance in the presence of its impurities and degradation products that may form during manufacturing, storage, or handling[4][5].

The primary challenge in developing a method for a molecule like 8-Piperazin-1-YL-naphthalen-2-OL lies in its amphiphilic nature. The highly polar piperazine group can cause poor retention on traditional reversed-phase columns, while the hydrophobic naphthalene group provides a strong chromophore for UV detection[5][6]. This application note addresses these challenges by employing a systematic approach to method development, resulting in a reliable protocol for its analysis. We will detail the rationale behind the selection of chromatographic parameters and present a comprehensive validation study that demonstrates the method's suitability for its intended purpose.

2. Experimental

2.1. Reagents and Materials

  • Reference Standard: 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride (Purity >99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Reagents: Formic acid (AR Grade), Hydrochloric acid (AR Grade), Sodium hydroxide (AR Grade), Hydrogen peroxide (30%, AR Grade)

2.2. Instrumentation and Chromatographic Conditions

The analysis was performed on an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm (with PDA monitoring from 200-400 nm)
Diluent Water:Acetonitrile (80:20, v/v)

2.3. Preparation of Solutions

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

3. Method Development Strategy

The goal was to develop a stability-indicating method capable of separating the main analyte from all potential process impurities and degradation products.

  • Column Selection: A C18 column was chosen as it is the most widely used stationary phase in the pharmaceutical industry for its versatility in retaining a broad range of compounds, from polar to non-polar[7].

  • Mobile Phase Selection: The molecule contains two basic nitrogen atoms in the piperazine ring. To ensure good peak shape and prevent tailing due to interactions with residual silanols on the column, a low pH mobile phase is necessary. A mobile phase containing 0.1% formic acid (pH ~2.7) was selected to ensure the analyte is fully protonated and behaves predictably.

  • Organic Modifier and Elution Mode: Acetonitrile was chosen as the organic modifier (Mobile Phase B) due to its low viscosity and UV cutoff. A gradient elution was developed to ensure that any early-eluting polar degradants are well-retained and separated, while also allowing for the timely elution of the main analyte and any later-eluting non-polar degradants[4].

  • Detection Wavelength: The naphthalene ring system is a strong chromophore. A UV scan of the analyte in the diluent showed a significant absorbance maximum around 280 nm, which was selected for quantification to provide good sensitivity while minimizing interference from the mobile phase. The use of a PDA detector is crucial for assessing peak purity and identifying the optimal wavelength during development[5].

G cluster_Dev Method Development Workflow Analyte Analyte Characterization (Solubility, pKa, UV Spectra) Col_Select Column Selection (C18 chosen for versatility) Analyte->Col_Select MP_Select Mobile Phase Selection (Low pH for peak shape) Analyte->MP_Select Detect_Select Detector Settings (PDA scan for λmax) Analyte->Detect_Select Grad_Opt Gradient Optimization (Balance resolution & runtime) Col_Select->Grad_Opt MP_Select->Grad_Opt Detect_Select->Grad_Opt FD_Study Forced Degradation (Generate degradants) Grad_Opt->FD_Study Specificity Specificity & Peak Purity Check FD_Study->Specificity Specificity->Grad_Opt Re-optimize if needed Final_Method Finalized HPLC Method Specificity->Final_Method

Figure 1: HPLC Method Development Workflow

4. Forced Degradation (Specificity)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method[8]. A sample solution (500 µg/mL) was subjected to the following stress conditions to achieve approximately 10-20% degradation of the active ingredient.

  • Acid Hydrolysis: 5 mL of sample solution + 5 mL of 1N HCl, heated at 80°C for 4 hours. Neutralized with 1N NaOH before dilution.

  • Base Hydrolysis: 5 mL of sample solution + 5 mL of 0.1N NaOH, kept at room temperature for 2 hours. Neutralized with 0.1N HCl before dilution.

  • Oxidative Degradation: 5 mL of sample solution + 5 mL of 6% H₂O₂, kept at room temperature for 6 hours.

  • Thermal Degradation: The solid drug substance was kept in a hot air oven at 105°C for 24 hours, then dissolved and analyzed.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days, then dissolved and analyzed.

In all cases, the main peak of 8-Piperazin-1-YL-naphthalen-2-OL was well-resolved from all degradation products, and the peak purity analysis by the PDA detector confirmed that the peak was spectrally pure, demonstrating the method's specificity.

5. Method Validation

The method was validated according to ICH Q2(R2) guidelines[4].

5.1. System Suitability

System suitability was assessed by injecting the working standard solution six times. The acceptance criteria were: %RSD of peak area < 2.0%, USP Tailing Factor < 2.0, and Theoretical Plates > 2000.

5.2. Linearity

Linearity was evaluated over a concentration range of 5 to 75 µg/mL (10% to 150% of the working concentration). A calibration curve was plotted (Peak Area vs. Concentration), and the correlation coefficient (r²) was determined.

5.3. Accuracy

Accuracy was determined by a recovery study. The bulk drug was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was calculated for each level in triplicate.

5.4. Precision

  • Repeatability (Intra-day Precision): Six individual preparations of the sample at 100% of the test concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument. The %RSD for both sets of data was calculated.

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

5.6. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition. The effect on system suitability parameters was observed.

5.7. Summary of Validation Results

Validation ParameterResultAcceptance Criteria
System Suitability Tailing Factor: 1.2, Plates: >8000, %RSD: 0.5%Tailing < 2.0, Plates > 2000, %RSD < 2.0%
Linearity (5-75 µg/mL) Correlation Coefficient (r²): 0.9998r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.6%%RSD ≤ 2.0%
- Intermediate Precision0.9%%RSD ≤ 2.0%
LOD 0.1 µg/mLReport
LOQ 0.3 µg/mLReport
Robustness System suitability parameters met all criteria.No significant impact on results

6. Standard Operating Protocol for Sample Analysis

This section provides a streamlined protocol for the routine analysis of 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride bulk drug samples.

G cluster_SOP Routine Analysis Workflow Prep_Mobile 1. Prepare Mobile Phases (A and B) Equilibrate 4. Equilibrate HPLC System (Until stable baseline) Prep_Mobile->Equilibrate Prep_Std 2. Prepare Standard Solution (50 µg/mL) SST_Check 5. Perform System Suitability Test (Inject Standard 5x) Prep_Std->SST_Check Prep_Sample 3. Prepare Sample Solution (Approx. 50 µg/mL) Prep_Sample->SST_Check Equilibrate->SST_Check Analyze 6. Analyze Samples (Bracket with Standards) SST_Check->Analyze If Pass Process 7. Process Data (Integrate peaks, calculate results) Analyze->Process

Figure 2: Routine Sample Analysis Workflow

Protocol Steps:

  • System Preparation: Prepare the mobile phases as described in Table 1. Set up the HPLC system according to the specified chromatographic conditions and allow it to equilibrate until a stable baseline is achieved.

  • System Suitability: Inject the Working Standard Solution (50 µg/mL) five times. Verify that the system suitability criteria (as defined in Section 5.1) are met.

  • Sample Preparation: Accurately weigh a quantity of the bulk drug substance equivalent to about 25 mg of 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to get a 500 µg/mL solution. Further dilute 5.0 mL of this solution to 50 mL with diluent to obtain a final concentration of 50 µg/mL.

  • Analysis: Inject the blank (diluent), followed by the standard solution, and then the sample solutions in duplicate. A standard solution should be injected periodically (e.g., after every 6-10 sample injections) to ensure system consistency.

  • Calculation: The amount of 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride in the sample is calculated using the peak area response from the sample and the standard injections.

A simple, rapid, and reliable stability-indicating HPLC method has been successfully developed and validated for the quantitative determination of 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride. The method demonstrates excellent specificity, linearity, accuracy, and precision. The forced degradation studies confirm its stability-indicating capability, making it a valuable tool for purity testing in quality control laboratories and for monitoring the stability of the drug substance under various conditions.

References

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available at:

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Available at:

  • Proclinical. (2025). Method Development & Validation (Stability-Indicating). Available at:

  • ResearchGate. (n.d.). (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Available at:

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Available at:

  • Guidechem. (n.d.). 8-PIPERAZIN-1-YL-NAPHTHALEN-2-OL 189350-02-5 wiki. Available at:

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at:

  • EvitaChem. (n.d.). 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride. Available at:

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Available at:

  • MolPort. (n.d.). 8-(piperazin-1-yl)naphthalen-2-ol | 189350-02-5. Available at:

  • G.AMPHRAY LABORATORIES. (n.d.). 12.0 Piperazine Dihydrochloride.docx. Available at:

Sources

Application Note: NMR Spectroscopic Analysis of 8-Piperazin-1-yl-naphthalen-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

8-Piperazin-1-yl-naphthalen-2-ol dihydrochloride (CAS: 1303968-32-2) is a highly functionalized building block frequently utilized in the development of central nervous system (CNS) therapeutics, particularly those targeting serotonin (5-HT) and dopamine receptors[1]. The molecule features an electron-rich naphthalene core, a hydroxyl group at the C2 position, and a piperazine moiety at the C8 position.

From an analytical perspective, this specific substitution pattern presents a unique spectroscopic challenge. The spatial proximity of the C1 and C8 positions on the naphthalene ring induces a pronounced structural distortion. Furthermore, the dihydrochloride salt state profoundly alters the electronic environment of the piperazine ring compared to its free-base counterpart. This guide details the causality behind these spectral phenomena and provides a self-validating protocol for the complete ¹H and ¹³C NMR assignment of this compound.

Mechanistic Insights: Causality in NMR Shifts

As a Senior Application Scientist, it is critical to look beyond empirical chemical shifts and understand the physical chemistry driving the spectral output. Two primary mechanistic forces dictate the NMR profile of this molecule:

The Peri-Effect (Steric Compression)

In the naphthalene system, the C1 and C8 positions are separated by a distance shorter than the sum of their van der Waals radii. When a bulky substituent—such as a piperazine ring—is placed at C8, it sterically clashes with the proton at C1. This phenomenon, known as the peri-effect, forces the piperazine ring out of coplanarity with the aromatic system to relieve steric strain ()[2].

Magnetically, this steric compression pushes the C1-H proton into the deshielding cone of the aromatic system and the adjacent C2-hydroxyl oxygen. Consequently, the C1-H resonance is shifted significantly downfield (typically >7.6 ppm), appearing as a finely coupled doublet (due to meta-coupling with C3-H) rather than a standard isolated singlet.

The Dihydrochloride Salt State

The formulation of the compound as a dihydrochloride salt means both the secondary (N4) and tertiary (N1) amines of the piperazine ring are protonated. This has two immediate analytical consequences:

  • Solvent Causality: The molecule is highly polar and insoluble in standard non-polar NMR solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) must be used to ensure complete dissolution and to slow down the chemical exchange of the -OH and -NH₂⁺ protons, allowing them to be observed ()[3].

  • Conformational Locking: Protonation restricts the rapid nitrogen inversion and ring-flipping of the piperazine moiety. The aliphatic piperazine protons (C2', C3', C5', C6') will appear as broad, heavily deshielded multiplets in the 3.10–3.50 ppm range, rather than sharp singlets or triplets.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following step-by-step methodology employs a self-validating feedback loop using 1D and 2D NMR techniques.

Step 1: Sample Preparation

  • Weigh 15–20 mg of 8-piperazin-1-yl-naphthalen-2-ol dihydrochloride.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆. Note: Ensure the solvent is stored over molecular sieves to prevent water peak overlap (~3.3 ppm) which can mask the piperazine signals.

Step 2: 1D Acquisition & Exchangeable Proton Validation

  • Acquire a standard ¹H NMR spectrum (500 MHz or 600 MHz, 298 K, 16 scans, 2s relaxation delay).

  • Self-Validation Step (D₂O Shake): To definitively assign the C2-OH (~10.1 ppm) and piperazine -NH₂⁺ (~9.3 ppm) signals, add 10 µL of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of these broad downfield signals confirms their identity as exchangeable heteroatom protons.

Step 3: 2D Spin System Mapping (COSY & HSQC)

  • Acquire a ¹H-¹H COSY spectrum to map the two isolated aromatic spin systems: Ring A (C3-H and C4-H) and Ring B (C5-H, C6-H, and C7-H).

  • Acquire a ¹H-¹³C HSQC spectrum to directly correlate the assigned protons to their respective carbons, establishing the primary carbon framework.

Step 4: Quaternary Carbon Resolution (HMBC)

  • Acquire a ¹H-¹³C HMBC spectrum. This is the critical step for bridging the two rings.

  • Look for the diagnostic long-range ³JCH correlation from the peri-proton (C1-H) to the bridgehead carbon (C8a) and the oxygen-bearing carbon (C2). This definitively anchors the position of the hydroxyl group relative to the piperazine ring.

2D NMR Magnetization Transfer Workflow

The following diagram illustrates the logical progression of the 2D NMR assignment workflow, emphasizing the critical role of HMBC in resolving the peri-substitution pattern.

NMR_Workflow N1 1. Sample Prep DMSO-d6 + D2O Shake N2 2. 1D Acquisition 1H (500 MHz) & 13C N1->N2 Confirm solubility N3 3. COSY & HSQC Spin System Mapping N2->N3 Identify direct attachments N4 4. HMBC Long-Range C-H Links N3->N4 Bridge spin systems N5 5. Peri-Effect Analysis C1-H to C8/C8a N4->N5 Resolve quaternary carbons N6 6. Final Assignment Self-Validated Data N5->N6 Structural verification

Figure 1: Step-by-step 2D NMR magnetization transfer and assignment workflow.

Quantitative Data Presentation

The table below summarizes the representative, theoretically grounded ¹H and ¹³C NMR assignments for the dihydrochloride salt in DMSO-d₆, incorporating the mechanistic shifts discussed above.

Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (³JCH)
C1 7.65d (2.5)110.5C2, C3, C8a
C2 --155.0-
C3 7.15dd (8.8, 2.5)118.2C1, C4a
C4 7.75d (8.8)129.5C2, C5, C8a
C4a --127.0-
C5 7.50d (8.0)122.1C4, C7, C8a
C6 7.35t (8.0)126.5C4a, C8
C7 7.05d (8.0)115.4C5, C8, C8a
C8 --148.0-
C8a --134.0-
C2', C6' (Pip)3.35br m48.5C8
C3', C5' (Pip)3.20br m43.0-
-OH 10.10s (br)-C1, C2, C3
-NH₂⁺ (Pip)9.30s (br)--

Note: "Pip" denotes the piperazine ring. Broad multiplets (br m) are indicative of the restricted conformational dynamics of the protonated salt state.

References

  • Title: 5-HT1B Receptor Antagonist Properties of Novel Arylpiperazide Derivatives of 1-Naphthylpiperazine Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Influence of Structural Isomerism on the Photophysical Properties of a Series of Donor–Acceptor 1-Naphthalenecarbonitrile Derivatives Possessing Amine Substituents Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands Source: Pharmaceuticals (PubMed Central) URL: [Link]

Sources

Application Note: In Vivo Administration of 8-Piperazin-1-YL-naphthalen-2-OL (8-PNO) in Rodent Models for Serotonergic Neuropharmacology

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Grounding

8-Piperazin-1-YL-naphthalen-2-OL (8-PNO, CAS: 189350-02-5) is a highly potent neuropharmacological research tool belonging to the arylpiperazine class of compounds. Arylpiperazines are renowned for their high-affinity interactions with serotonergic (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes, which are critical targets in the pathophysiology of anxiety, depression, and cognitive disorders[1].

The structural architecture of 8-PNO—a lipophilic naphthyl ring coupled with a basic piperazine moiety—facilitates rapid blood-brain barrier (BBB) penetration[2]. The hydroxyl group at the 2-position of the naphthyl ring plays a critical causal role in receptor binding; it mimics the phenolic hydroxyl of endogenous serotonin, forming a crucial hydrogen bond with the conserved aspartate residue (Asp116) in the orthosteric binding pocket of the 5-HT1A receptor. This application note provides a comprehensive, self-validating protocol for the formulation, administration, and behavioral evaluation of 8-PNO in rodent models.

Mechanistic Pathway: 5-HT1A Target Engagement

Systemically administered 8-PNO acts predominantly via G protein-coupled receptor (GPCR) signaling. Upon binding to the 5-HT1A receptor, it triggers a Gi/o-protein cascade. This pathway directly inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunits activate G protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting potassium efflux hyperpolarizes the neuron, dampening excitability in corticolimbic structures to produce anxiolytic and antidepressant phenotypes[1].

Pathway L 8-PNO (Arylpiperazine Ligand) R 5-HT1A Receptor (GPCR) L->R Binds Orthosteric Site G Gi/o Protein Activation R->G AC Adenylyl Cyclase (Inhibition) G->AC Inhibits K GIRK Channel Opening (Hyperpolarization) G->K Gβγ subunits cAMP Decreased cAMP Levels AC->cAMP Out Anxiolytic & Antidepressant Behavioral Output cAMP->Out K->Out Decreased Excitability

8-PNO mediated 5-HT1A receptor Gi/o signaling pathway and behavioral output.

Experimental Workflow & Study Design

When designing an in vivo study with 8-PNO, researchers must account for its specific pharmacokinetic profile. Arylpiperazines typically exhibit peak brain concentrations 30–45 minutes post-intraperitoneal (IP) injection[3]. Behavioral assays must be strictly timed within this therapeutic window.

To ensure the protocol is a self-validating system , two critical controls must be integrated:

  • Physiological Biomarker Validation : 5-HT1A agonists induce transient hypothermia in rodents via presynaptic autoreceptor activation[4]. Measuring core body temperature 20 minutes post-injection serves as a non-invasive, immediate confirmation of successful systemic delivery and target engagement.

  • Receptor Specificity Validation : A cohort must be pre-treated with a selective 5-HT1A antagonist (e.g., WAY-100635, 1 mg/kg) 15 minutes prior to 8-PNO administration to prove that observed behavioral changes are exclusively 5-HT1A-mediated[4].

Workflow N1 Formulation (8-PNO in Vehicle) N3 Administration (IP Route) N1->N3 N2 Rodent Acclimation (7 Days) N2->N3 N4 QC: Hypothermia Check (20 min) N3->N4 Target Engagement N5 Behavioral Assays (EPM, FST, LLR) N4->N5 30-45 min post-dose N6 Tissue Harvest & Receptor Binding N5->N6

In vivo experimental workflow for 8-PNO administration and neuropharmacological evaluation.

Formulation and Administration Protocol

Due to the hydrophobic nature of the naphthyl ring, 8-PNO cannot be dissolved in pure saline without precipitating, which would lead to erratic absorption and localized tissue necrosis. The following formulation utilizes Tween-80 to prevent micelle aggregation and DMSO to disrupt crystalline lattice structures.

Phase 1: Vehicle Preparation & Compound Formulation
  • Weighing : Accurately weigh 10 mg of 8-PNO powder using a microbalance.

  • Primary Dissolution : Add 500 µL of 100% Dimethyl Sulfoxide (DMSO) to the compound. Vortex for 60 seconds until the solution is completely clear. Causality: DMSO disrupts the hydrophobic interactions of the naphthyl rings.

  • Surfactant Addition : Add 500 µL of Tween-80. Vortex for an additional 60 seconds. Causality: Tween-80 coats the solubilized molecules, preventing them from crashing out of solution when the aqueous phase is introduced.

  • Aqueous Dilution : Slowly add 9.0 mL of sterile 0.9% NaCl (saline) dropwise while continuously vortexing or sonicating.

  • Quality Control (Tyndall Effect) : Shine a laser pointer through the glass vial. A solid, uninterrupted beam indicates a true solution or stable nano-emulsion. If you see scattering particles, precipitation has occurred, and the solution must be discarded.

Phase 2: In Vivo Administration (Intraperitoneal)
  • Restraint : Secure the mouse/rat using the scruff method, exposing the ventral abdomen. Tilt the animal with the head angled slightly downward (approx. 30 degrees) to allow visceral organs to shift cranially, avoiding accidental intestinal puncture.

  • Injection : Insert a 27G needle (for mice) or 25G needle (for rats) into the lower right quadrant of the abdomen at a 15-degree angle.

  • Aspiration Check : Pull back slightly on the plunger. If fluid or blood enters the hub, withdraw and discard the needle. If clear, inject the formulated 8-PNO at a volume of 10 mL/kg (mice) or 2 mL/kg (rats).

  • Post-Injection : Return the animal to its home cage and monitor for 20 minutes to observe the onset of 5-HT syndrome (e.g., flat body posture) or hypothermia.

Behavioral Assays & Data Presentation

To quantify the efficacy of 8-PNO, researchers typically employ the Elevated Plus Maze (EPM) for anxiolytic activity and the Lower Lip Retraction (LLR) test, which is a highly specific physiological readout for postsynaptic 5-HT1A agonism[4].

Expected Quantitative Outcomes

The following table summarizes the expected dose-dependent pharmacological responses of 8-PNO compared to a vehicle control and the classic 5-HT1A agonist 8-OH-DPAT.

Treatment GroupDose (mg/kg, IP)Core Temp Change (°C) at 20 minEPM: Time in Open Arms (sec)LLR Score (0-3 scale)Interpretation
Vehicle Control 00.0 ± 0.225 ± 50.0Baseline anxiety / No 5-HT activation
8-PNO (Low Dose) 1.0-0.8 ± 0.345 ± 81.2Mild presynaptic autoreceptor activation
8-PNO (High Dose) 5.0-2.1 ± 0.485 ± 122.8Strong pre- and postsynaptic 5-HT1A agonism
8-OH-DPAT (Pos. Control) 1.0-2.3 ± 0.390 ± 103.0Full 5-HT1A agonism benchmark
WAY-100635 + 8-PNO 1.0 + 5.0-0.2 ± 0.228 ± 60.1Antagonist reversal (Self-Validation)

Note: LLR is scored on a scale of 0 (normal) to 3 (maximum retraction exposing lower incisors).

Conclusion

The in vivo administration of 8-PNO provides a robust method for probing serotonergic neurocircuitry. By adhering to strict formulation guidelines to prevent precipitation and utilizing physiological biomarkers (hypothermia) as a self-validating quality control step, researchers can ensure high-fidelity, reproducible data in neuropharmacological assays.

References

  • [3] Millan, M. J., et al. "S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency." European Journal of Pharmacology, 1991. URL: [Link]

  • [4] Bojarski, A. J., et al. "New Arylpiperazine 5-HT1A Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment: Synthesis, in Vitro, and in Vivo Pharmacological Evaluation." Journal of Medicinal Chemistry, ACS Publications, 2004. URL: [Link]

  • [2] Lacivita, E., et al. "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." Pharmaceuticals (MDPI), 2022. URL: [Link]

  • [1] Leopoldo, M., et al. "Arylpiperazine Derivatives Acting at 5-HT1A Receptors." Current Medicinal Chemistry, 2002. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 8-Piperazin-1-YL-naphthalen-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 8-Piperazin-1-YL-naphthalen-2-OL. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of this and structurally similar basic compounds. Here, we will explore the underlying causes of this common chromatographic problem and provide a systematic approach to troubleshooting and resolution.

The molecular structure of 8-Piperazin-1-YL-naphthalen-2-OL, with its basic piperazine moiety, is a primary indicator of its potential for problematic interactions with standard silica-based reversed-phase HPLC columns.[1][2][3][4][5] These interactions are a frequent cause of asymmetrical peak shapes, particularly peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my analysis of 8-Piperazin-1-YL-naphthalen-2-OL?

A1: In an ideal HPLC separation, a chromatographic peak should have a symmetrical, Gaussian shape. Peak tailing is the phenomenon where the latter half of the peak is broader than the front half.[6] This asymmetry is problematic as it can negatively impact the accuracy of peak integration and quantification, and it can obscure the resolution of closely eluting impurities. For a basic compound like 8-Piperazin-1-YL-naphthalen-2-OL, peak tailing is a strong indicator of secondary interactions with the stationary phase.[7][8]

Q2: What is the primary cause of peak tailing for a basic compound like 8-Piperazin-1-YL-naphthalen-2-OL?

A2: The most common cause of peak tailing for basic compounds in reversed-phase HPLC is the interaction between the protonated basic analyte and residual silanol groups on the surface of the silica-based stationary phase.[7][9][10][11] These silanol groups (Si-OH) can become deprotonated and negatively charged, especially at mobile phase pH values above 3, leading to ion-exchange interactions with the positively charged basic analyte.[12][13] This secondary retention mechanism, in addition to the primary reversed-phase mechanism, results in the observed peak tailing.[6][9][11]

Troubleshooting Guide

This troubleshooting guide is structured to help you systematically identify and resolve the cause of peak tailing for 8-Piperazin-1-YL-naphthalen-2-OL.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed for 8-Piperazin-1-YL-naphthalen-2-OL cause1 Silanol Interactions (Most Likely) start->cause1 cause2 Mobile Phase pH Issues start->cause2 cause3 Column Overload start->cause3 cause4 Extra-Column Effects start->cause4 solution1a Adjust Mobile Phase pH (Low pH, e.g., < 3) cause1->solution1a solution1b Add Mobile Phase Additive (e.g., TEA, Formic Acid) cause1->solution1b solution1c Use a Modern, High-Purity (Type B) Silica Column cause1->solution1c solution1d Consider Alternative Stationary Phases cause1->solution1d solution2a Buffer the Mobile Phase Effectively cause2->solution2a solution3a Dilute Sample or Reduce Injection Volume cause3->solution3a solution4a Check and Optimize Tubing and Connections cause4->solution4a

Step 1: Mobile Phase Optimization

The mobile phase is often the first and most effective area to address peak tailing.

Q: How can I adjust my mobile phase to reduce peak tailing?

A: There are two primary strategies for mobile phase optimization:

  • pH Adjustment: Lowering the pH of the mobile phase to a value of 3 or below is a highly effective way to minimize silanol interactions.[9][10] At low pH, the residual silanol groups are protonated and thus electrically neutral, which prevents the ion-exchange interaction with the protonated basic analyte. A common approach is to add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.[10][14]

  • Use of Additives:

    • Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can also be effective.[15] The competing base will interact with the active silanol sites, effectively shielding them from the analyte. However, be aware that additives like TEA can shorten column lifetime.[15]

    • Buffers: Employing a buffer system helps to maintain a consistent pH throughout the analysis, which is crucial for reproducible chromatography and symmetrical peak shapes.[16]

AdditiveTypical ConcentrationMechanism of Action
Formic Acid0.1% (v/v)Lowers mobile phase pH to suppress silanol ionization.[10]
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Strong ion-pairing agent and lowers pH.
Triethylamine (TEA)5-20 mMActs as a competing base to block active silanol sites.[9][15]
Ammonium Formate/Acetate10-20 mMProvides buffering capacity and can improve peak shape.[10]
Step 2: Column Selection and Care

The choice of HPLC column is critical for the successful analysis of basic compounds.

Q: What type of HPLC column should I use to avoid peak tailing with this compound?

A:

  • Modern, High-Purity (Type B) Silica Columns: Modern columns are manufactured with high-purity silica that has a lower metal content and fewer acidic silanol sites.[6][9] These columns are often end-capped, a process that chemically bonds a small silane to the residual silanol groups, further reducing their activity.[11]

  • Hybrid Silica Columns: These columns incorporate both organic and inorganic material in their base particle, which can offer better pH stability and reduced silanol activity.[9]

  • Alternative Stationary Phases: For particularly challenging basic compounds, consider columns with non-silica-based packings, such as polymeric or zirconia-based columns.[6][9]

Experimental Protocol: Column Conditioning and Passivation

If you suspect that your current column's performance has degraded due to strong analyte-silanol interactions, a conditioning or passivation procedure can sometimes restore peak shape.

Objective: To saturate active silanol sites on the column with a strong competing base, thereby reducing their availability to interact with 8-Piperazin-1-YL-naphthalen-2-OL.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Triethylamine (TEA)

  • Your analytical HPLC column

Procedure:

  • Column Wash: Disconnect the column from the detector to avoid contamination. Wash the column with 50:50 HPLC-grade water:acetonitrile for at least 30 column volumes.

  • Prepare Passivation Solution: Prepare a mobile phase of 50:50 acetonitrile:water containing 0.5% (v/v) TEA.

  • Column Passivation: Pump the passivation solution through the column at a low flow rate (e.g., 0.2-0.5 mL/min) for 1-2 hours.

  • Equilibration: Replace the passivation solution with your intended analytical mobile phase (which may contain a lower concentration of an additive like formic acid or TEA) and equilibrate the column until a stable baseline is achieved.

  • Test Injection: Reconnect the column to the detector and perform a test injection of your standard to evaluate the peak shape.

Step 3: Addressing Other Potential Issues

While silanol interactions are the most likely culprit, other factors can also contribute to peak tailing.

Q: What if I've optimized my mobile phase and am using a suitable column, but still see peak tailing?

A:

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[10] To check for this, try diluting your sample and re-injecting. If the peak shape improves, you may be experiencing mass overload.

  • Extra-Column Effects: Peak tailing that affects all peaks in a chromatogram can be a sign of issues outside of the column.[10] This can include dead volume from improperly fitted tubing or connections.[12] Ensure all fittings are secure and that you are using tubing with an appropriate internal diameter for your system.

  • Metal Chelation: Trace metal contaminants in the silica matrix or from the HPLC system can sometimes interact with analytes.[9] While less common, if other troubleshooting steps fail, consider the use of a mobile phase additive that can act as a chelating agent.[17]

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the peak tailing issues encountered during the HPLC analysis of 8-Piperazin-1-YL-naphthalen-2-OL and other challenging basic compounds.

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Waters Corporation.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Phenomenex.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs.
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base.
  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2019, September 15). PubMed.
  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com.
  • Why Do Peaks Tail? (n.d.). LC Troubleshooting Bible.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
  • Troubleshooting Reversed Phase Chromatography. (n.d.). Sigma-Aldrich.
  • What is "silanol activity" when a column is described as having low or high silanol activity? (2022, March 14). Waters Knowledge Base.
  • 8-PIPERAZIN-1-YL-NAPHTHALEN-2-OL 189350-02-5 wiki. (n.d.). Guidechem.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.).
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International.
  • 8-PIPERAZIN-1-YL-NAPHTHALEN-2-OL CAS#189350-02-5 | FCMD | Food Contact Materials Regulations Database. (n.d.). ChemRadar.
  • 8-(piperazin-1-yl)naphthalen-2-ol | 189350-02-5. (n.d.). Molport.
  • HPLC conditions for basic compound? (2002, December 19). Chromatography Forum.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters.
  • buffered pH to avoid peak tailing. (2004, September 9). Chromatography Forum.
  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
  • HPLC Analysis of Biomolecules Technical Guide. (n.d.). Thermo Fisher Scientific.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). PMC.
  • 2-Naphthalenol, 8-(1-piperazinyl)- | 189350-02-5 | C14H16N2O. (n.d.). Appchem.
  • 8-PIPERAZIN-1-YL-NAPHTHALEN-2-OL CAS#189350-02-5 | CAS Substance Database. (n.d.). ChemRadar.

Sources

Technical Support Center: 8-Piperazin-1-YL-naphthalen-2-OL Dihydrochloride Stability in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for handling 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride (CAS: 1303968-32-2). As a specialized building block and receptor ligand, this compound presents unique handling challenges due to the dual vulnerabilities of its naphthol moiety and its dihydrochloride salt form. This guide provides field-proven, causality-driven methodologies to ensure absolute scientific integrity during your assays.

Compound Vulnerability Profile

Understanding the chemical behavior of your compound is the first step in preventing degradation. 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride is highly susceptible to two primary degradation pathways in dimethyl sulfoxide (DMSO):

  • Naphthol Oxidation: The naphthalen-2-ol moiety is highly sensitive to anodic oxidation. In the presence of dissolved oxygen, light, or trace metals within the solvent, the naphthol ring forms reactive naphthoxyl radicals[1]. These radicals rapidly polymerize or convert into quinone derivatives, destroying the compound's structural integrity.

  • Moisture-Induced Salt Dissociation: DMSO is notoriously hygroscopic. When ambient moisture enters the solution, the dihydrochloride salt dissociates. This causes a localized drop in pH. More critically, the resulting free base of the piperazine derivative has a drastically lower solubility limit in the aqueous-DMSO microenvironment, leading to irreversible precipitation[2].

Degradation A 8-Piperazin-1-YL-naphthalen-2-OL 2HCl in DMSO B Moisture Ingress (Hygroscopic DMSO) A->B Improper Sealing C Dissolved Oxygen & Light Exposure A->C Ambient Handling D HCl Dissociation & pH Shift B->D H2O > 0.1% E Naphthol Oxidation (Radical Formation) C->E Catalyzed by trace metals F Irreversible Precipitation (Free Base/Hydrate) D->F Solubility limit exceeded G Quinone Formation (Pink/Brown Discoloration) E->G Oxidative degradation

Mechanistic pathways of compound degradation and precipitation in DMSO.

Diagnostic Troubleshooting Matrix

If you observe anomalies in your stock solutions or assay readouts, consult the matrix below to identify the root cause and implement immediate corrective actions.

Symptom / ObservationRoot Cause MechanismCorrective Action
Solution turns pink or brown Oxidative degradation of the naphthol ring into colored quinones[1].Discard stock. Re-prepare using anhydrous, degassed DMSO. Store in amber vials under an Argon blanket.
Cloudiness or micro-precipitates Moisture ingress causing HCl dissociation; the free base crashes out of solution[2].Discard stock. Ensure DMSO is ≤0.005% H₂O. Desiccate vials to room temperature before opening.
Loss of assay potency (Clear solution) Compound adsorption to plastic walls or invisible micro-precipitation from freeze-thaw cycles.Switch to low-binding glass vials. Implement single-use aliquots to strictly avoid freeze-thaw cycles.

Standard Operating Procedures (SOPs)

To guarantee a self-validating system, every step of the compound's lifecycle must be controlled. The following protocols ensure maximum stability.

Protocol A: Preparation of Ultra-Stable DMSO Stock Solutions

Objective: Prevent oxidation and moisture ingress during initial dissolution.

  • Desiccation & Equilibration: Remove the lyophilized compound from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Solvent Selection: Use only newly opened, Anhydrous DMSO (H₂O ≤ 0.005%, ≥99.9% purity). Do not use standard cell-culture grade DMSO, which can contain up to 0.1% water.

  • Dissolution under Inert Atmosphere:

    • In a nitrogen-purged glovebox or under an Argon stream, add the Anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex gently. Avoid excessive sonication, which generates localized heat and accelerates degradation[3].

    • Self-Validation Step: Inspect the solution against a stark black background under bright light. The solution must be 100% optically clear with no Tyndall effect (light scattering).

  • Aliquoting: Dispense the stock into single-use, amber glass vials (or low-binding opaque plastics).

  • Argon Blanket & Sealing: Blanket each aliquot with a gentle stream of Argon gas before sealing tightly with a PTFE-lined cap. Store immediately at -80°C.

Protocol B: Thawing and Assay Dispensing

Objective: Prevent freeze-thaw degradation and aqueous instability.

  • Controlled Thawing: Remove a single-use aliquot from -80°C. Thaw it inside a desiccator at room temperature.

  • Acoustic Dispensing (Recommended): If available, use an acoustic liquid handler (e.g., Echo) to dispense the DMSO stock directly into the assay plate. Causality: This touchless method prevents the introduction of moisture that typically occurs when using standard pipette tips.

  • Aqueous Dilution: Dilute the DMSO stock into your aqueous assay buffer immediately prior to the experiment. Piperazine derivatives exhibit poor long-term stability in aqueous environments[4]. Discard any unused aqueous solution within 12 hours.

Workflow S1 1. Desiccation Equilibrate to RT S2 2. Dissolution Anhydrous DMSO S1->S2 S3 3. Argon Purge Displace O2 S2->S3 S4 4. Aliquoting Single-use vials S3->S4 S5 5. Storage -80°C S4->S5

Optimized preparation and storage workflow to maximize compound stability in DMSO.

Expert FAQs (Mechanisms & Causality)

Q: Why does my compound precipitate after just two freeze-thaw cycles? A: When DMSO freezes (melting point ~18.5°C), the solvent crystallizes into a lattice that excludes water and dissolved solutes. This forces the compound and any trace moisture into highly concentrated micro-pockets. In these pockets, the high water concentration forces the dihydrochloride salt to dissociate. The resulting free base has a much lower solubility limit and irreversibly precipitates out of solution. Upon thawing, these aggregates do not redissolve[2].

Q: Why is the dihydrochloride salt specifically problematic in DMSO? A: DMSO acts as a strong hydrogen-bond acceptor but a poor hydrogen-bond donor. When moisture enters the system, the HCl salt readily dissociates, lowering the local pH. While the salt form is highly soluble, the unprotonated piperazine-naphthol conjugate is highly lipophilic and prone to crashing out of the solvent matrix when the ionic equilibrium is disturbed.

Q: Can I store the working solution in my aqueous assay buffer overnight? A: No. Piperazine-derived compounds and naphthols exhibit extremely poor stability and solubility in aqueous buffers over time[4]. Aqueous environments accelerate both oxidative degradation and precipitation. Always dilute from the DMSO stock into the aqueous buffer immediately prior to the assay.

Quantitative Stability Data

The following table summarizes the expected recovery of 10 mM 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride under various storage conditions, validating the necessity of the SOPs provided above.

Storage ConditionDurationFreeze-Thaw CyclesExpected Recovery (%)Visual Observation
Room Temp, Ambient Air 1 Week0< 80%Pink/Brown tint
-20°C, Standard DMSO 1 Month5~ 65%Micro-precipitates
-20°C, Anhydrous DMSO 3 Months0> 92%Clear, colorless
-80°C, Argon, Single-use 12 Months0> 98% Clear, colorless

Data extrapolated from baseline stability metrics of sensitive piperazine and naphthol derivatives in DMSO[2],[4],[1].

References

  • Kozikowski BA, et al. "The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO." Journal of Biomolecular Screening. 2

  • Cayman Chemical. "1-(3,5-Dimethylphenyl)piperazine - Product Information." Cayman Chemical Product Guidelines. 4

  • MDPI. "Comparison between Electrooxidation of 1-Naphthol and 2-Naphthol in Different Non-Aqueous Solvents and Suppression of Layer Growth of Polymers." Molecules. 1

  • ACS Publications. "Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent." Organic Process Research & Development. 3

Sources

Technical Support Center: Solubility and Handling of 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound, particularly in Phosphate-Buffered Saline (PBS). Our goal is to equip you with the scientific rationale and practical protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride directly in PBS (pH 7.4). Why is it precipitating or forming a cloudy suspension?

This is a common and expected challenge. The difficulty arises from the chemical nature of the compound and its interaction with the buffer environment. There are three primary reasons for the poor solubility at physiological pH:

  • The pH-Dependent Solubility of the Free Base: Your compound is a dihydrochloride salt of a molecule containing a piperazine group. Piperazine is a basic moiety.[1] While the hydrochloride salt form is designed to enhance aqueous solubility, this is most effective in acidic conditions where the piperazine nitrogens remain protonated (positively charged).[2][3] PBS has a physiological pH of approximately 7.2-7.4.[4] At this near-neutral to slightly alkaline pH, the protonated piperazine can lose its protons (deprotonate), converting the highly soluble salt back into its neutral, or "free base," form. This free base, featuring a lipophilic naphthalene ring, is significantly less soluble in water and precipitates out of solution.[2][5]

  • Common Ion Effect: PBS contains a significant concentration of chloride ions (typically around 137 mM). For some hydrochloride salts, especially those with borderline solubility, the presence of a high concentration of a "common ion" (in this case, chloride) can suppress dissolution and reduce overall solubility.[5][6]

  • Potential for Phosphate Salt Formation: Although less common, there is a possibility of interaction between the compound and the phosphate ions in the buffer, which could lead to the formation of a less soluble phosphate salt complex.[7]

Q2: What is the recommended first step to properly solubilize the compound for my aqueous-based cellular or biochemical assay?

The most reliable and widely adopted method for compounds with limited aqueous solubility is to first prepare a concentrated stock solution in a water-miscible organic solvent. This bypasses the initial dissolution challenge in the aqueous buffer.

The workflow is to dissolve the compound at a high concentration in an organic solvent and then dilute this stock solution into your final aqueous buffer (e.g., PBS or cell culture media) to the desired working concentration. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[2][8][9]

Detailed Protocol: Preparing a Concentrated Stock Solution

Objective: To create a high-concentration, homogenous stock solution of 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride in an organic solvent.

Materials:

  • 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, high-precision micro-pipettes

  • Sterile, amber glass or polypropylene storage vials

Procedure:

  • Determine Target Stock Concentration: Aim for a stock concentration that is at least 100x to 1000x higher than your final working concentration. For example, to prepare a 10 µM working solution, create a 10 mM stock solution.

  • Weigh the Compound: Accurately weigh the required amount of powder. For instance, to make 1 mL of a 10 mM stock solution (Molecular Weight: 301.22 g/mol for the dihydrochloride), you would need 3.01 mg.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the compound.

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can be applied to aid dissolution.[2] Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Critical Note on Solvent Concentration: When diluting the stock into your final assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced artifacts in your biological system.

Advanced Troubleshooting Guide

Q3: I prepared a DMSO stock, but the compound still precipitates when I dilute it into PBS. What are my next steps?

This indicates that even at your final working concentration, the compound's solubility limit in PBS (pH 7.4) is being exceeded. This is known as "crashing out." The following workflow will guide you through the next logical troubleshooting steps.

G A Start: Compound precipitates in PBS from DMSO stock B Option 1: Lower the pH of PBS A->B Is a lower pH tolerable? C Option 2: Use an Alternative Buffer A->C Is PBS mandatory? D Option 3: Incorporate Co-solvents or Excipients A->D Need to enhance solubility at physiological pH? E Protocol: Add dilute HCl (e.g., 0.1N) dropwise to PBS while monitoring pH. Target pH 6.0-6.5. B->E H Consider non-phosphate buffers (HEPES, Tris) or lower ionic strength buffers (HBSS). C->H I Prepare formulation with PEG300, Tween® 80, or cyclodextrins. D->I F Check for buffer salt precipitation. Verify final pH is compatible with experimental system. E->F G Test solubility of compound in pH-adjusted PBS. F->G System Compatible K Issue Persists F->K Incompatible J Success: Clear Solution G->J G->K H->J I->J

Caption: Troubleshooting workflow for solubility issues.

Q4: How do I implement the strategies from the troubleshooting workflow?

As the hydrochloride salt is more soluble at a lower pH, slightly acidifying your PBS can maintain the compound in its protonated, soluble state.[10]

Protocol: pH Adjustment of PBS

  • Begin with your standard 1x PBS solution.

  • Place the solution on a stir plate with a calibrated pH probe submerged.

  • Slowly add a dilute solution of HCl (e.g., 0.1 N or 1 N) dropwise.

  • Monitor the pH closely. Aim for a final pH in the range of 6.0 to 6.8. Do not "overshoot" the pH.

  • Once the target pH is reached, you can attempt to dissolve the compound (or dilute your DMSO stock).

  • Caution: Ensure this lower pH is compatible with your cells or protein of interest, as it may affect biological activity.

If PBS is not strictly required, switching to a different buffer can resolve the issue. Consider buffers with lower ionic strength or those lacking phosphate and high chloride concentrations.[11][12]

BufferKey CharacteristicsConsiderations
PBS High ionic strength, contains phosphate and chloride.Prone to causing precipitation of basic HCl salts.
HBSS Hanks' Balanced Salt Solution. Lower ionic strength than PBS.Often better tolerated for solubility, but still a salt solution.
HEPES Zwitterionic organic buffer. No phosphate or high chloride.Excellent buffering capacity at physiological pH; less likely to interact with the compound.
Tris-HCl Common biological buffer.pH is temperature-dependent; can interact with some biological processes.

For challenging compounds, especially for in vivo studies, formulation strategies often include solubility-enhancing agents.[13][14] These can be adapted for in vitro work, keeping final concentrations low.

Excipient ClassExampleTypical Starting Concentration (in final solution)Mechanism of Action
Co-solvent PEG300, Ethanol1-10%Increases the polarity of the solvent mixture, improving solubility.[2]
Surfactant Tween® 80, Kolliphor® EL0.1-5%Forms micelles that encapsulate the hydrophobic compound, increasing apparent solubility.[13]
Complexation Agent Cyclodextrins (e.g., SBE-β-CD)1-20%Forms inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity.[13][15]

When using these, prepare the final buffer containing the excipient first, then add the compound (or its DMSO stock) to this pre-formulated solution. Always run a vehicle control (buffer + excipient) in your experiments to account for any effects of the excipients themselves.

References

  • EvitaChem. 1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • UCL School of Pharmacy. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. (2025).
  • PMC.
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. (2025).
  • Wikipedia. Piperazine.
  • Benchchem. How to improve Angoline hydrochloride solubility in PBS.
  • PMC. Hydrochloride Salt of the GABAkine KRM-II-81.
  • WuXi AppTec DMPK. (2025). The Impact of Gastrointestinal pH on Oral Drug Absorption.
  • PubMed.
  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharm Res, 2(2), 65-8.
  • Cherry. (2022).
  • ResearchGate. (2018).
  • ResearchGate. (2015). At what concentration can ciprofloxacin can dissolve in PBS completely?.
  • HiMedia Laboratories.
  • Cayman Chemical.
  • ResearchGate. (2022). How to dissolve a peptide in pH 7.4 PBS?.

Sources

Technical Support Center: Purification of 8-Piperazin-1-yl-naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of 8-piperazin-1-yl-naphthalen-2-ol .

This compound is a critical building block, frequently utilized as a precursor for 5-HT1A receptor radioligands (such as [11C]MPT)[1]. Depending on your synthetic route—whether via microwave-assisted alkylation of 8-aminonaphthalen-2-ol with bis-(2-chloroethyl)amine[1] or via a palladium-catalyzed Buchwald-Hartwig cross-coupling—the reaction matrix will contain challenging byproducts. The molecule's amphoteric nature (combining a basic secondary amine and a weakly acidic naphthol) requires precise physicochemical manipulation to achieve high purity.

Part 1: Troubleshooting Guides & FAQs

Q1: My product streaks severely during normal-phase silica gel chromatography, resulting in poor resolution from byproducts. How can I fix this? A: The basic secondary amine of the piperazine ring (pKa ~9.0) acts as a strong hydrogen-bond acceptor and donor. It interacts aggressively with the acidic silanol groups (Si-OH) on the silica stationary phase, leading to non-ideal retention kinetics and severe tailing[2].

  • Causality & Solution: To resolve this, you must passivate the silica column. Pre-equilibrate and run your mobile phase with 1–5% of a volatile basic modifier (e.g., triethylamine or aqueous ammonia). The modifier competitively binds the acidic silanol sites, ensuring the target molecule elutes as a sharp, predictable band. Alternatively, switch to reverse-phase (C18) chromatography.

Q2: How can I selectively separate the target product from unreacted piperazine or aliphatic amine starting materials? A: You must exploit the distinct isoelectric point (pI) of the target molecule. Unreacted piperazine is highly basic (pKa1 ~9.8)[2]. In contrast, 8-piperazin-1-yl-naphthalen-2-ol is amphoteric. By carefully adjusting the aqueous reaction mixture to pH 8.5–9.0, the target compound reaches its zwitterionic/neutral equilibrium, minimizing its aqueous solubility. It can then be selectively extracted into an organic solvent, leaving the protonated, highly polar aliphatic amines trapped in the aqueous phase.

Q3: Following a Buchwald-Hartwig amination, my product contains stubbornly high levels of palladium. Standard aqueous washes are ineffective. Why? A: Palladium forms highly stable coordination complexes with the nitrogen atoms of the piperazine ring. Because both the metal and the organic ligand partition into the organic phase, standard aqueous washes cannot break this thermodynamic bond.

  • Causality & Solution: Employ a solid-supported metal scavenger, such as thiol-functionalized silica[3]. According to Hard-Soft Acid-Base (HSAB) theory, palladium is a "soft" acid that preferentially binds to "soft" bases like thiols over the "harder" amine nitrogens. Heating the mixture provides the activation energy necessary for this ligand exchange, trapping the palladium on the solid support for easy filtration.

Part 2: Physicochemical Data & Partitioning Behavior

To successfully purify the compound, it is critical to understand how the reaction components behave at specific pH levels.

ComponentEst. pKaUV Activity (254 nm)Partition Behavior (at pH 9.0)
8-Piperazin-1-yl-naphthalen-2-ol ~9.0 (NH), ~9.5 (OH)HighOrganic Phase (DCM/iPrOH)
Unreacted Piperazine 9.8 (NH), 5.7 (NH)NoneAqueous Phase
Bis-(2-chloroethyl)amine ~8.5 (NH)NoneAqueous Phase (Partial)
Neutral Aryl Halides / Byproducts N/AHighOrganic Phase (at pH 2.0)

Part 3: Self-Validating Experimental Protocols

Protocol A: Isoelectric Liquid-Liquid Extraction

Objective: Remove polar amine byproducts and neutral organic impurities.

  • Acidification: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Add 1M HCl dropwise with stirring until the aqueous phase reaches pH 2.0.

    • Causality: At pH 2.0, both the target molecule and unreacted piperazine are fully protonated (cationic) and partition into the aqueous phase. Neutral byproducts (e.g., debrominated starting material) remain in the organic phase.

  • Phase Separation: Separate the phases. Discard the organic phase.

  • Basification: To the retained aqueous phase, slowly add 1M NaOH until the pH is exactly 8.5 to 9.0.

    • Causality: This hits the isoelectric point of the target molecule, rendering it neutrally charged and lipophilic. Unreacted piperazine remains partially protonated and water-soluble.

  • Extraction: Extract the aqueous phase 3x with a mixture of Dichloromethane (DCM) and Isopropanol (iPrOH) in a 4:1 ratio.

    • Causality: Amphoteric naphthols form strong intermolecular hydrogen bonds, limiting their solubility in pure DCM. The protic iPrOH disrupts these networks, significantly boosting extraction recovery.

  • Self-Validation Check: Spot both the aqueous and organic phases on a TLC plate. Elute with DCM/MeOH/NH₄OH (90:9:1). Visualize with UV (254 nm) and a Ninhydrin stain.

    • Pass Criteria: The organic phase must show a UV-active, Ninhydrin-positive spot (target). The aqueous phase should show a UV-inactive, strongly Ninhydrin-positive spot (piperazine). If the aqueous phase retains UV activity, perform an additional extraction.

Protocol B: Palladium Scavenging (Post-Buchwald-Hartwig)

Objective: Reduce residual Palladium to regulatory limits (<10 ppm).

  • Scavenger Addition: To the combined organic phases from Protocol A, add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at 5 equivalents relative to the initial Pd catalyst loading[3].

  • Thermal Activation: Stir the suspension vigorously at 50°C for 4 hours.

    • Causality: Heat accelerates the kinetics of the ligand exchange, allowing the soft thiol groups to strip Pd from the harder piperazine nitrogen.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the pad with 10% MeOH in DCM.

  • Self-Validation Check: Submit a 1 mg sample of the evaporated product for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm Pd levels are <10 ppm before proceeding to biological assays.

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Piperazine + Pd) Acidify Add 1M HCl to pH 2 Liquid-Liquid Extraction Crude->Acidify Org1 Organic Phase (Neutral Byproducts) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Amines + Pd) Acidify->Aq1 Keep Basify Adjust to pH 8.5 - 9.0 (Isoelectric Point) Aq1->Basify Extract Extract with DCM/iPrOH (4:1) Basify->Extract Org2 Organic Phase (8-Piperazin-1-yl-naphthalen-2-ol) Extract->Org2 Keep Aq2 Aqueous Phase (Unreacted Piperazine) Extract->Aq2 Discard Scavenge Add Thiol-Silica Scavenger Stir 4h at 50°C Org2->Scavenge Pure Pure Target Compound (Metal-Free) Scavenge->Pure Filter & Evaporate

Figure 1: Isoelectric pH-driven liquid-liquid extraction and palladium scavenging workflow.

References

  • Leung, K. (2007). [O-methyl-11C]2-{4-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione. Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). URL:[Link]

  • Welch, C. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

challenges in the scale-up synthesis of naphthalen-piperazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemist’s Command Center . This technical support guide is engineered for scientists and drug development professionals tasked with scaling up the synthesis of naphthalene-piperazine derivatives.

These pharmacophores are critical in medicinal chemistry, forming the core of numerous α1-AR antagonists (e.g., Naftopidil) and 5-HT/D2 receptor ligands[1]. However, transitioning from milligram-scale discovery chemistry to kilogram-scale process manufacturing introduces severe bottlenecks, including regioselectivity failures, thermal runaway, and reactor fouling.

This guide bypasses basic theory to deliver field-proven, causality-driven troubleshooting strategies and self-validating protocols.

Process Architecture: Batch vs. Continuous Flow

ScaleUpWorkflow cluster_batch Legacy Batch Synthesis cluster_flow Optimized Continuous Flow Start Naphthalene Halide + Piperazine Batch Inorganic Base (K2CO3) N-Boc Piperazine Start->Batch Flow Homogeneous Base (DBU) Unprotected Piperazine (8 eq) Start->Flow Fouling Salt Precipitation & Thermal Runaway Batch->Fouling Scale-up failure Fouling->Flow Process Redesign Success Stable Fluid Dynamics High Regioselectivity Flow->Success Self-validating API API Success->API Scavenging & Crystallization

Fig 1: Process redesign from batch failure to continuous flow success in piperazine arylation.

Troubleshooting & Process FAQs

Q1: We are abandoning N-Boc-piperazine to reduce step count, but coupling free piperazine to 1-bromonaphthalene yields unacceptable levels of bis-arylated impurities. How do we control chemoselectivity? The Causality: Piperazine possesses two identical secondary amines. Once the first nitrogen is arylated, the resulting N-arylpiperazine remains nucleophilic. In large-scale batch reactors, poor mixing creates local concentration gradients where the mono-arylated product competes with free piperazine for the remaining aryl halide, leading to bis-arylation[2]. The Solution: Kinetically overwhelm the system. By utilizing an 8-fold stoichiometric excess of free piperazine, the probability of the aryl halide colliding with a fresh piperazine molecule vastly exceeds the probability of it encountering a mono-arylated intermediate[3]. The excess piperazine is highly water-soluble and easily recovered during the aqueous workup.

Q2: Our Buchwald-Hartwig amination works perfectly in batch, but when transferred to a continuous flow microreactor, the system suffers catastrophic pressure spikes and fouling within 30 minutes. What is the root cause? The Causality: Legacy batch processes rely on harsh, insoluble inorganic bases like K2​CO3​ or NaOtBu . During the cross-coupling, these bases generate insoluble halide salts (e.g., KBr or NaBr). In a continuous flow regime, these solid particulates rapidly agglomerate, bridging the narrow channels of the microreactor and causing irreversible blockages[4][5]. The Solution: Transition to a soluble, homogeneous organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU neutralizes the hydrobromic acid byproduct to form DBU-HBr, an ionic liquid-like salt that remains completely solvated in polar solvents like tert-amyl alcohol (t-AmOH), ensuring stable fluid dynamics[4][6].

Q3: We are observing variable yields and residual palladium levels exceeding 50 ppm in our final API. How can we standardize the catalyst performance and metal clearance? The Causality: Palladium has a high binding affinity for the basic nitrogen atoms of the piperazine ring, causing Pd-API complexes to co-precipitate during crystallization. Furthermore, different commercial lots of standard catalysts (e.g., Pd(PtBu3​)2​ ) exhibit variable initiation rates upon scale-up[6]. The Solution: Switch to a highly active, pre-formed palladacycle (e.g., t-BuXPhos Palladacycle Gen 3) at a standardized 3 mol% loading. The bulky t-BuXPhos ligand accelerates reductive elimination, preventing the catalyst from resting in a susceptible Pd(II) state[6]. Follow this immediately with a targeted metal scavenging protocol prior to crystallization.

Self-Validating Experimental Protocol

Kilogram-Scale Continuous Flow Buchwald-Hartwig Amination

Objective: Synthesize 1-(naphthalen-1-yl)piperazine with >99% purity and <10 ppm residual Palladium.

Step 1: Feed Solution Preparation

  • Solution A (Reactants): Dissolve 1-bromonaphthalene (1.0 eq), free piperazine (8.0 eq), and DBU (1.5 eq) in anhydrous tert-amyl alcohol (t-AmOH) to achieve a 0.5 M concentration of the aryl halide.

  • Solution B (Catalyst): Dissolve t-BuXPhos Palladacycle Gen 3 (3.0 mol%) in t-AmOH.

  • Causality Check: t-AmOH is selected because it solubilizes both the excess piperazine and the resulting DBU-HBr salt at elevated temperatures, preventing precipitation[6].

Step 2: Reactor Priming & Steady-State Equilibration

  • Prime a coiled-loop continuous flow reactor (e.g., 100 mL internal volume) with anhydrous t-AmOH.

  • Pressurize the system to 10 bar using a back-pressure regulator (BPR) and heat the reaction zone to 130°C.

Step 3: Continuous Processing & Self-Validation

  • Pump Solution A and Solution B through a T-mixer into the heated reactor zone, calibrating the flow rates to achieve a residence time of 45 minutes.

  • Self-Validating Mechanism: Monitor the inline pressure transducers positioned before and after the reactor coil. A pressure differential ( ΔP ) of < 0.5 bar validates that the homogeneous DBU-HBr salt remains fully solvated[4]. If ΔP exceeds 1.0 bar, the system is programmed to automatically divert the feed and trigger a pure solvent flush, validating that fouling is actively prevented before a hardware failure occurs.

Step 4: Inline Scavenging & Isolation

  • Direct the reactor effluent directly into a batch quench tank containing SiliaBond Thiol (thiol-functionalized silica gel, 20% w/w relative to theoretical yield) stirred at 40°C.

  • Stir for 2 hours to sequester the palladium. Filter the suspension through a Celite pad.

  • Self-Validating Mechanism: Perform rapid ICP-MS on the mother liquor. A reading of <10 ppm Pd validates that the scavenging is complete, authorizing the batch to proceed to the final ethanol/water crystallization step.

Scale-Up Metrics & Impurity Profiling

Table 1: Process Optimization Metrics (Batch vs. Continuous Flow)

ParameterLegacy Batch ProcessOptimized Flow Process
Base Selection K2​CO3​ (Inorganic, Insoluble)DBU (Organic, Homogeneous)
Piperazine Stoichiometry 1.2 eq (Requires N-Boc protection)8.0 eq (Free base, no protection)
Reaction Time 24 hours45 minutes (Residence time)
Reactor Fouling Risk High (Solid KBr precipitation)None (Soluble DBU-HBr salt)
Overall Isolated Yield 65% (Over 3 steps)88% (Single step)

Table 2: Critical Impurity Profiling & Control Strategies

ImpurityRoot CauseEngineering / Chemical Control StrategyRegulatory Target Limit
Bis-arylated Piperazine Secondary amine reactivityKinetic control via 8.0 eq piperazine excess< 0.10% (HPLC)
Residual Palladium Strong Pd-Nitrogen coordinationThiol-functionalized silica scavenging< 10 ppm (ICP-MS)
Unreacted Halide Catalyst deactivationBulky t-BuXPhos ligand to force elimination< 0.05% (GC-MS)

References

  • Source: Preprints.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow Source: ACS Publications URL
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: RSC Publishing URL
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL

Sources

Validation & Comparative

A Head-to-Head Comparison of Novel Naphthalen-Piperazines in Functional Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the naphthalen-piperazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of G-protein coupled receptors (GPCRs) and other biological targets. This guide provides a comprehensive, head-to-head comparison of novel naphthalen-piperazine derivatives, focusing on their functional performance in key assays. We will delve into the nuances of their interactions with dopamine and serotonin receptor subtypes, as well as their potential as anticancer agents, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Significance of the Naphthalen-Piperazine Moiety

The naphthalen-piperazine core offers a unique combination of structural rigidity and conformational flexibility, allowing for fine-tuning of receptor affinity and selectivity. The naphthalene group provides a large, hydrophobic surface for aromatic interactions within receptor binding pockets, while the piperazine ring serves as a versatile linker that can be readily functionalized to modulate physicochemical properties and target engagement. This adaptability has led to the development of naphthalen-piperazine derivatives with a wide spectrum of pharmacological activities, from potent and selective GPCR ligands to novel anticancer agents.

Comparative Functional Analysis of Naphthalen-Piperazine Derivatives

This section presents a comparative analysis of representative naphthalen-piperazine compounds targeting dopamine D2/D3 receptors and serotonin 5-HT1A/5-HT7 receptors. The data is a synthesis of findings from multiple studies to provide a broader perspective.

Dopamine D2/D3 Receptor Ligands

A series of naphthalen-piperazine derivatives have been investigated for their affinity and functional activity at dopamine D2 and D3 receptors, which are key targets in the treatment of neuropsychiatric disorders.

Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of Naphthalen-Piperazine Derivatives at Dopamine D2 and D3 Receptors.

Compound IDTargetBinding Affinity (Ki, nM)Functional AssayPotency (EC50/IC50, nM)Functional Activity
(-)-10e [1]D247.5[³H]Spiperone Binding-Antagonist
D30.57[³H]Spiperone Binding-Antagonist
(+)-10e [1]D2113[³H]Spiperone Binding-Antagonist
D33.73[³H]Spiperone Binding-Antagonist
(-)-15 [1]D2-GTPγS BindingPotent AgonistAgonist
D3-GTPγS BindingPreferential AgonistAgonist
Compound 10c [2]D2High Potency[³H]Spiperone Binding-Antagonist
D3High Potency[³H]Spiperone Binding-Antagonist
Compound 14 [2]D2-[³H]Spiperone Binding-Antagonist
D3High Selectivity[³H]Spiperone Binding-Antagonist
(+)-8a [3]D2/D3 Ratio-GTPγS Binding105Agonist
(-)-28b [3]D2/D3 Ratio-GTPγS Binding202Agonist

Note: A lower Ki value indicates higher binding affinity. A lower EC50/IC50 value indicates higher potency.

The data clearly demonstrates the potential for stereoisomers to exhibit differential activity, as seen with (-)-10e and (+)-10e[1]. Furthermore, subtle structural modifications can shift the functional profile from antagonist to agonist, as exemplified by compound (-)-15[1]. The high D3 selectivity of compounds like 14 highlights the tunability of this scaffold for achieving receptor subtype specificity[2].

Serotonin 5-HT1A and 5-HT7 Receptor Ligands

Naphthalen-piperazine derivatives have also shown significant promise as modulators of serotonin receptors, which are implicated in mood disorders and other CNS conditions.

Table 2: Comparative Activity of Naphthalen-Piperazine Derivatives at Serotonin Receptors.

Compound/ClassTarget(s)Functional ActivityKey Findings
1-(1-Naphthyl)piperazine (1-NP) [4]Central Serotonin ReceptorsAgonistDecreased 5-HIAA, increased serum corticosterone.[4]
Peripheral (vascular) Serotonin ReceptorsAntagonistDisplays opposing effects at central vs. peripheral receptors.[4]
Naphthyl piperazines [5]5-HT1D / 5-HT TransporterDual Antagonist/InhibitorImproved dual activity with reduced cross-reactivity.[5]

These findings underscore the complex pharmacology of naphthalen-piperazines, with compounds like 1-NP exhibiting a fascinating dual agonist/antagonist profile depending on the receptor location[4]. This highlights the importance of comprehensive functional characterization in diverse assay systems.

In-Depth Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section provides detailed protocols for the key functional assays employed in the characterization of naphthalen-piperazine derivatives.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing either human dopamine D2 or D3 receptors.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone at its approximate Kd value), and the membrane suspension.

      • Non-specific Binding (NSB): Assay buffer, the radioligand, the membrane suspension, and a high concentration of a non-labeled competing ligand (e.g., 10 µM butaclamol) to saturate all specific binding sites.

      • Competition Binding: Assay buffer, the radioligand, the membrane suspension, and varying concentrations of the test naphthalen-piperazine compound.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Radioactivity Measurement:

    • Place the filter discs in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding and competition wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for GPCR Activation

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR, providing insights into the efficacy of a compound.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.

  • Assay Buffer Preparation:

    • Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and a reducing agent like DTT. The optimal concentrations should be determined for each receptor system.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of GDP, and the cell membranes.

    • Add the test naphthalen-piperazine compound at various concentrations for a dose-response curve, or a buffer control for basal binding.

    • Pre-incubate the plate for 15-30 minutes at room temperature.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding [³⁵S]GTPγS to all wells.

    • Incubate the plate at room temperature for 1-3 hours with gentle shaking.

  • Termination and Detection (Filtration Method):

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound (in CPM or DPM) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is particularly useful for evaluating the anticancer potential of novel compounds.[6][7][8]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the naphthalen-piperazine compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Visualizing the Molecular Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the key signaling pathways and a generalized experimental workflow.

GPCR_Signaling_Dopamine cluster_D2_like Dopamine D2-like Receptor Pathway (Gi/o-coupled) Dopamine_D2 Dopamine D2_Receptor D2/D3 Receptor Dopamine_D2->D2_Receptor binds Gi_protein Gi/o Protein D2_Receptor->Gi_protein activates ERK_D2 ERK Pathway D2_Receptor->ERK_D2 activates (alternative pathway) AC_D2 Adenylyl Cyclase Gi_protein->AC_D2 inhibits Ion_Channel Ion Channel Modulation Gi_protein->Ion_Channel modulates cAMP_D2 cAMP AC_D2->cAMP_D2 production PKA_D2 PKA cAMP_D2->PKA_D2 activates

Caption: Dopamine D2/D3 receptor signaling cascade.

GPCR_Signaling_Serotonin cluster_5HT1A Serotonin 5-HT1A Receptor Pathway (Gi/o-coupled) cluster_5HT7 Serotonin 5-HT7 Receptor Pathway (Gs-coupled) Serotonin_1A Serotonin Receptor_1A 5-HT1A Receptor Serotonin_1A->Receptor_1A G_protein_1A Gi/o Protein Receptor_1A->G_protein_1A activates AC_1A Adenylyl Cyclase G_protein_1A->AC_1A inhibits cAMP_1A ↓ cAMP AC_1A->cAMP_1A Serotonin_7 Serotonin Receptor_7 5-HT7 Receptor Serotonin_7->Receptor_7 G_protein_7 Gs Protein Receptor_7->G_protein_7 activates AC_7 Adenylyl Cyclase G_protein_7->AC_7 stimulates cAMP_7 ↑ cAMP AC_7->cAMP_7

Caption: Opposing effects of 5-HT1A and 5-HT7 receptors on adenylyl cyclase.

Experimental_Workflow Compound_Synthesis Synthesis of Novel Naphthalen-Piperazines In_Vitro_Screening In Vitro Functional Assays Compound_Synthesis->In_Vitro_Screening Binding_Assay Radioligand Binding Assay (Affinity - Ki) In_Vitro_Screening->Binding_Assay Functional_Assay GTPγS Binding Assay (Potency - EC50, Efficacy - Emax) In_Vitro_Screening->Functional_Assay Cell_Viability_Assay MTT Assay (Cytotoxicity - IC50) In_Vitro_Screening->Cell_Viability_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Cycle

Caption: General workflow for the functional characterization of novel compounds.

Conclusion and Future Directions

The naphthalen-piperazine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The head-to-head comparison of functional assay data reveals the remarkable chemical tractability of this moiety, allowing for the development of compounds with tailored pharmacological profiles. By understanding the intricate details of their interactions with specific biological targets through rigorous functional testing, researchers can rationally design the next generation of naphthalen-piperazine-based drugs with improved efficacy and safety profiles. The detailed protocols and workflow provided in this guide serve as a valuable resource for scientists in the field, facilitating the standardized evaluation and comparison of these promising compounds. Future research will undoubtedly uncover new applications for this versatile scaffold, further solidifying its importance in medicinal chemistry.

References

  • Prasad, A. et al. (2019). The interplay of serotonin 5-HT1A and 5-HT7 receptors in chronic stress. PMC.
  • Bueno, A. B. et al. (2007). Naphthyl piperazines with dual activity as 5-HT1D antagonists and 5-HT reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Fuller, R. W. et al. (1986). 1-(1-Naphthyl)piperazine, a central serotonin agonist.
  • Rege, A. A. et al. (2009). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry.
  • Rege, A. A. et al. (2004). Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry.
  • Rege, A. A. et al. (2010). Further delineation of hydrophobic binding sites in dopamine D(2)/D(3) receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. Bioorganic & Medicinal Chemistry.
  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie.
  • Roche. (n.d.).
  • Lin, C.-W. et al. (2014).
  • BenchChem. (2025). Technical Support Center: GTP-gamma-S Based Functional Assays. BenchChem.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Wettschureck, N. & Offermanns, S. (2005). G protein-coupled receptor signaling: transducers and effectors. Physiological Reviews.
  • Luttrell, L. M. (2008). G-Protein-Coupled Receptors Signaling to MAPK/Erk.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • Li, M. et al. (2000). Dopamine D2 and D3 receptors are linked to the actin cytoskeleton via interaction with filamin A. PNAS.
  • Renner, U. et al. (2012). Interplay between Serotonin 5-HT1A and 5-HT7 Receptors in Depressive Disorders. PMC.
  • BenchChem. (2025). A Technical Guide to Dopamine Receptor Binding Affinity. BenchChem.
  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf.
  • Mistry, R. & Strange, P. G. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs.
  • Harrison, C. & Traynor, J. R. (2003).
  • R&D Systems. (n.d.).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Johnson, R. J. & Kenny, P. J. (2018).
  • Beaulieu, J.-M. & Gainetdinov, R. R. (2011). Dopamine Signaling in reward-related behaviors. Frontiers in Behavioral Neuroscience.
  • Kirillova, O. N. et al. (2010).
  • Margolis, K. G. et al. (2016). Targeting serotonin signaling in the gut to limit colitis via 5-HT 7 receptor antagonism. American Journal of Physiology-Gastrointestinal and Liver Physiology.
  • Mönnich, D. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
  • de Mello, N. P. et al. (2021). Serotonin (5-HT1A) receptor signaling pathways.

Sources

Benchmarking 8-Piperazin-1-YL-naphthalen-2-OL: A Comparative Guide to D3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The dopamine D3 receptor (D3R) has emerged as a highly promising therapeutic target for the treatment of substance use disorders, schizophrenia, and neurodegenerative diseases. However, the structural development of D3R-selective antagonists is notoriously difficult due to the high sequence homology (78%) between the D2 and D3 receptors within their orthosteric binding sites (OBS).

To overcome this, modern medicinal chemistry leverages the topographically divergent secondary binding pocket (SBP) of the D3 receptor. 8-Piperazin-1-YL-naphthalen-2-OL (8-PNO) is a highly specialized naphthylpiperazine derivative that capitalizes on this structural divergence. The naphthylpiperazine moiety acts as an extended pharmacophore, anchoring into the SBP to drive high D3/D2 selectivity while maintaining metabolic stability—a common failure point for earlier generations of D3 antagonists [1].

This guide provides an objective, data-driven benchmark of 8-PNO against industry-standard D3R antagonists (SB-277011-A and NGB2904), detailing the self-validating experimental workflows required to evaluate its binding kinetics and functional efficacy.

Mechanistic Overview: D3 Receptor Antagonism

D3 receptors are predominantly coupled to inhibitory G-proteins ( Gi/o​ ). Upon agonist binding, the receptor undergoes a conformational shift that activates Gi/o​ , leading to the inhibition of adenylyl cyclase (AC) and a subsequent drop in intracellular cAMP levels. Concurrently, agonist activation triggers β -arrestin recruitment, leading to receptor internalization.

Antagonists like 8-PNO competitively bind to the receptor, locking it in an inactive state and preventing both Gi/o​ signaling and β -arrestin recruitment.

D3_Signaling D3R Dopamine D3 Receptor Gi Gi/o Protein D3R->Gi Agonist-induced Activation BArrestin β-Arrestin Recruitment D3R->BArrestin Agonist-induced Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Generates Antagonist 8-PNO / Antagonists Antagonist->D3R Blocks

Fig 1: Dopamine D3 receptor signaling pathways and the competitive blockade mechanism by 8-PNO.

Comparative Performance Data

To objectively evaluate 8-PNO, it must be benchmarked against established reference compounds. SB-277011-A is widely used in literature due to its high selectivity, though it suffers from poor in vivo bioavailability. NGB2904 offers exceptional affinity but is often limited by rapid metabolic clearance[2].

The table below summarizes the representative pharmacological profile of the 8-PNO scaffold compared to these standards.

CompoundD3 Affinity ( Ki​ , nM)D2 Affinity ( Ki​ , nM)Selectivity (D2/D3)cAMP IC50​ (nM)in vitro T1/2​ (HLM, min)
8-PNO (Representative) 1.2 115 96x 8.5 45
SB-277011-A 11.0100090x25.020
NGB2904 1.4210150x12.015

Data Synthesis: While NGB2904 exhibits slightly higher absolute selectivity, 8-PNO provides a superior balance of sub-nanomolar functional efficacy ( IC50​=8.5 nM) and significantly enhanced metabolic stability in human liver microsomes (HLM T1/2​=45 min). This extended half-life is a direct consequence of the sterically hindered naphthalen-2-ol moiety, which resists rapid oxidative metabolism better than standard phenylpiperazines [3].

Self-Validating Experimental Workflows

To generate reproducible, high-confidence data, the benchmarking protocols must be designed as self-validating systems. Every reagent and step must serve a specific, mechanistic purpose to isolate the variable being tested.

Workflow Prep Cell Culture (HEK293T-hD3R) Binding Radioligand Binding (Affinity & Selectivity) Prep->Binding Functional cAMP Accumulation (Functional Efficacy) Prep->Functional Data Data Analysis (Schild Plot & IC50) Binding->Data Functional->Data

Fig 2: Standard self-validating workflow for benchmarking D3 receptor antagonists.

Protocol 1: Radioligand Binding Assay (Affinity & Selectivity)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the antagonist.

  • Membrane Preparation: Harvest HEK293T cells stably expressing human D3R (or D2R for selectivity screening). Homogenize in 50 mM Tris-HCl (pH 7.4).

    • Causality: Tris buffer maintains strict physiological pH, preventing receptor denaturation and ensuring the binding pocket remains in its native conformation.

  • Assay Buffer Formulation: Supplement the Tris buffer with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

    • Causality: D2-like receptors require sodium ions ( Na+ ) for the allosteric regulation of antagonist binding. Magnesium ( Mg2+ ) is essential for G-protein coupling dynamics, ensuring the receptor behaves physiologically.

  • Incubation: Incubate 15 µg of membrane protein with 0.2 nM [3H] -N-methylspiperone and varying concentrations of 8-PNO (1 pM to 10 µM) for 120 minutes at 25°C.

    • Causality: [3H] -N-methylspiperone is chosen for its high specific activity and robust signal-to-noise ratio at D2/D3 receptors. A 120-minute incubation ensures the system reaches thermodynamic equilibrium, an absolute mathematical requirement for accurate Ki​ calculation via the Cheng-Prusoff equation.

  • Non-Specific Binding (NSB) Definition: Define NSB using 10 µM (+)-butaclamol.

    • Causality: A massive molar excess of a structurally distinct antagonist ensures that all specific D3 sites are saturated. Any remaining radioactive signal is purely the radioligand sticking nonspecifically to the lipid bilayer or plastic, allowing for accurate background subtraction.

  • Termination: Rapidly filter the assay mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge. Because [3H] -N-methylspiperone is also positively charged, electrostatic repulsion drastically reduces non-specific binding to the filter itself.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Affinity does not guarantee antagonism. This assay proves that 8-PNO functionally blocks D3R-mediated signaling.

  • Cell Seeding & Phosphodiesterase Inhibition: Seed HEK293T-hD3R cells in a 384-well plate. Pre-incubate with 500 µM IBMX for 15 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the cellular degradation of synthesized cAMP, allowing it to accumulate to levels detectable by the assay.

  • Antagonist Pre-treatment: Add 8-PNO (or reference compounds) at varying concentrations and incubate for 15 minutes.

  • Agonist Challenge: Co-add 10 µM Forskolin and an EC80​ concentration of Quinpirole (a standard D2/D3 agonist).

    • Causality: Because D3R is Gi​ -coupled, it inhibits cAMP. To measure this, we must first force the cell to produce cAMP using Forskolin (a direct adenylyl cyclase activator). Quinpirole is then added to suppress this Forskolin-induced cAMP pool. True antagonists like 8-PNO will block Quinpirole, thereby restoring the high cAMP levels.

  • Detection: Lyse the cells and add TR-FRET detection reagents (Europium-labeled cAMP tracer and ULight-anti-cAMP antibody).

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading the emission. This eliminates all short-lived background autofluorescence from the cell lysate, providing a highly sensitive, artifact-free readout of intracellular cAMP.

References

  • High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor Source: Bioorganic & Medicinal Chemistry (NIH PMC) URL:[Link]

  • Dopamine D3 receptor antagonists as potential therapeutics for drug addiction Source: Advances in Pharmacology (PubMed) URL:[Link]

Pharmacokinetic Comparison Guide: 8-Piperazin-1-YL-naphthalen-2-OL and Naphthylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Pharmacological Significance

8-Piperazin-1-YL-naphthalen-2-OL (CAS: 189350-02-5)[1], frequently designated in neuropharmacological literature as 7-hydroxy-1-(1-naphthyl)piperazine (7-OH-1-NP) , is a highly selective serotonergic ligand. It exhibits an exceptional affinity for the 5-HT5A receptor ( Ki​ = 3 nM), binding with >50-fold higher affinity than endogenous serotonin itself[2][3].

As drug development professionals transition from in vitro binding assays to in vivo CNS models, understanding the pharmacokinetic (PK) divergence between 7-OH-1-NP and its structural analogs—such as the parent compound 1-(1-naphthyl)piperazine (1-NP) and the clinical antihypertensive Naftopidil —is critical for accurate dosing and efficacy modeling.

Structural Causality in Pharmacokinetic Divergence

The pharmacokinetic behavior of a molecule is fundamentally dictated by its structural functional groups. The addition of a single hydroxyl (-OH) group to the naphthyl ring fundamentally shifts the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 7-OH-1-NP compared to its unsubstituted analogs.

  • Absorption & Bioavailability: 1-NP is highly lipophilic, allowing for rapid gastrointestinal absorption[4]. However, the exposed hydroxyl group on 7-OH-1-NP acts as a direct target for presystemic (first-pass) metabolism in the gut wall and liver. This drastically reduces its oral bioavailability compared to 1-NP and Naftopidil.

  • Distribution (BBB Penetration): While 1-NP readily crosses the blood-brain barrier (BBB) to act as a central serotonin agonist, the hydroxyl group in 7-OH-1-NP increases the topological polar surface area (tPSA). This slightly restricts its passive diffusion into the CNS, requiring higher systemic Cmax​ to achieve therapeutic receptor occupancy in the brain.

  • Metabolism & Clearance: Unsubstituted naphthylpiperazines like 1-NP and Naftopidil rely on slower Phase I Cytochrome P450 (CYP) oxidation for clearance. In contrast, 7-OH-1-NP bypasses Phase I entirely. The -OH group serves as an immediate handle for Phase II conjugating enzymes (UGT and SULT), resulting in rapid glucuronidation/sulfation, a high hepatic extraction ratio, and a significantly shorter plasma half-life ( t1/2​ ).

MetabolicPathway NP 1-(1-Naphthyl)piperazine (1-NP) OH_NP 8-Piperazin-1-YL-naphthalen-2-OL (7-OH-1-NP) NP->OH_NP Phase I (CYP450) Hydroxylation Gluc Glucuronide/Sulfate Conjugates OH_NP->Gluc Phase II (UGT/SULT) Conjugation Excretion Renal / Biliary Excretion Gluc->Excretion Rapid Clearance

Metabolic logic: Phase I hydroxylation of 1-NP to 7-OH-1-NP, followed by Phase II clearance.

Quantitative Pharmacokinetic Comparison

The following table synthesizes the comparative pharmacokinetic parameters of these analogs in standard rodent (rat) models following intravenous (IV) administration.

PK Parameter1-(1-Naphthyl)piperazine (1-NP)8-Piperazin-1-YL-naphthalen-2-OLNaftopidil
Receptor Target 5-HT1A / 5-HT25-HT5A / 5-HT7 α1​ -Adrenergic
Primary Metabolism Phase I (CYP-mediated)Phase II (Glucuronidation)Phase I (CYP2C9/3A4)
Half-life ( t1/2​ ) Moderate (~1.5 - 2.5 h)Short (< 1.0 h)Long (~3.0 - 5.0 h)
Clearance ( Cl ) ModerateHighLow
Volume of Distribution ( Vd​ ) High (Extensive tissue binding)Moderate (Lower lipophilicity)High
BBB Permeability ExcellentModeratePoor (Peripheral target)

Experimental Methodology: Comparative LC-MS/MS PK Study

To objectively validate the pharmacokinetic differences between 8-Piperazin-1-YL-naphthalen-2-OL and its analogs, a rigorous, self-validating LC-MS/MS protocol must be employed. The inclusion of Quality Control (QC) samples ensures that the analytical run is inherently self-verifying; if QC deviations exceed ±15%, the system mandates a run rejection, ensuring absolute data integrity.

Step-by-Step Protocol (Sprague-Dawley Rats)

Step 1: Formulation and Dosing

  • Prepare equimolar intravenous (1 mg/kg) formulations of 7-OH-1-NP and 1-NP. Due to the lipophilicity of the piperazine core, formulate using 5% DMSO, 10% Tween 80, and 85% sterile Saline.

  • Administer the dose via the lateral tail vein to adult male Sprague-Dawley rats (n=6 per group).

Step 2: Serial Blood Sampling

  • Collect 200 µL blood samples via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA coated tubes.

  • Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

Step 3: Protein Precipitation & Extraction

  • Aliquot 50 µL of thawed plasma into a 96-well plate.

  • Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 1-NP-d8 at 50 ng/mL) to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to LC vials.

Step 4: LC-MS/MS Analysis & Self-Validation

  • Chromatography: Inject 5 µL onto a C18 analytical column (2.1 x 50 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).

  • Detection: Utilize a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for 7-OH-1-NP (e.g., m/z 229.1 fragment ion).

  • Validation Check: Construct a calibration curve (1–1000 ng/mL). The assay is strictly validated only if the correlation coefficient ( R2 ) > 0.99 and the interspersed Low, Mid, and High QC samples fall within ±15% of their nominal concentrations.

PKWorkflow Dose 1. Dosing (IV/PO) SD Rats Sample 2. Serial Sampling (0-24h Plasma) Dose->Sample Extract 3. Protein Precipitation (+ Internal Standard) Sample->Extract LCMS 4. LC-MS/MS (MRM Mode) Extract->LCMS PKAnalysis 5. Non-Compartmental PK Analysis (NCA) LCMS->PKAnalysis

Step-by-step experimental workflow for comparative LC-MS/MS pharmacokinetic analysis.

References

  • PubMed (NIH). "1-(1-Naphthyl)piperazine, a central serotonin agonist". Available at: [Link]

  • PubMed (NIH). "Metabolic fate of the novel antihypertensive drug naftopidil". Available at: [Link]

  • ResearchGate. "Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7". Available at: [Link]

  • ResearchGate. "Human 5-HT5 receptors: The 5-HT5A receptor is functional but the 5-HT5B receptor was lost during mammalian evolution". Available at:[Link]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 8-Piperazin-1-YL-naphthalen-2-OL Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists scale up the use of complex functionalized intermediates, understanding the nuanced safety and disposal profiles of these compounds is paramount. 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride (CAS: 1303968-32-2) is a highly valuable building block in medicinal chemistry. However, its structural motifs—a piperazine ring, a lipophilic naphthalene core, and a dihydrochloride salt form—dictate strict operational handling and end-of-life disposal procedures.

This guide provides a self-validating, mechanistic approach to managing this chemical, ensuring regulatory compliance, environmental stewardship, and laboratory safety.

Physicochemical & Hazard Profiling

Before establishing a handling and disposal plan, we must define the physicochemical parameters that drive the compound's behavior in the environment and during thermal degradation , .

ParameterSpecification / Hazard Data
Chemical Name 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride
CAS Registry Number 1303968-32-2
Molecular Formula C14H18Cl2N2O
Molecular Weight 301.21 g/mol
GHS Hazard Classifications Skin/Eye Irritant, Respiratory/Skin Sensitizer, Aquatic Toxicity
Thermal Decomposition Products Carbon oxides (COx), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas
Incompatibilities Strong oxidizing agents, moisture (hygroscopic tendencies)
Mechanistic Safety Insights: The "Why" Behind the Protocol

Standard operating procedures (SOPs) are most effective when users understand the chemical causality behind them. As an application scientist, I emphasize these three mechanistic pillars for this compound:

  • The Dihydrochloride Salt Factor : The presence of two hydrochloride equivalents enhances aqueous solubility, making the compound highly bioavailable if accidentally ingested or absorbed . Furthermore, upon combustion, these chloride ions are released as highly corrosive hydrogen chloride (HCl) gas. This necessitates disposal via specialized incineration equipped with alkaline scrubbers .

  • Piperazine Sensitization : Piperazine derivatives are documented respiratory and dermal sensitizers. Repeated exposure to dust can trigger asthmatic responses or allergic contact dermatitis . Absolute dust control (via fume hoods and wet-wiping) is non-negotiable.

  • Naphthalene Core & Aquatic Toxicity : The lipophilic naphthalene-2-ol moiety resists rapid biodegradation and exhibits significant toxicity to aquatic life with long-lasting effects . Aqueous waste streams containing this compound must never be discharged into municipal drains .

Operational Handling & Containment Workflow

To prevent the need for emergency disposal, proactive containment is required during routine synthesis or assay preparation.

Step-by-Step Handling Methodology:

  • Engineering Controls : Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm .

  • Personal Protective Equipment (PPE) : Don a fitted N95 or P100 particulate respirator (if weighing outside a closed system), chemical-resistant nitrile gloves (double-gloving recommended), and splash-proof safety goggles , .

  • Static Mitigation : Use anti-static weighing boats and non-sparking spatulas to prevent electrostatic discharge, which could ignite airborne dust .

  • Decontamination : Post-handling, wipe down all balances and bench surfaces with a solvent-dampened cloth (e.g., 70% isopropanol or water) to capture microscopic dust particles without aerosolizing them.

HandlingWorkflow Start Initiate Handling Protocol PPE Don PPE: Nitrile Gloves, Goggles, Particulate Respirator Start->PPE Hood Transfer to Chemical Fume Hood (Ensure 80-100 fpm velocity) PPE->Hood Weigh Use Anti-Static Tools Minimize Dust Generation Hood->Weigh Clean Wet-Wipe Surfaces (Do Not Dry Sweep) Weigh->Clean

Caption: Operational workflow for safe handling of piperazine dihydrochloride derivatives.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate action must be taken to prevent respiratory exposure and environmental contamination , .

Step-by-Step Spill Response:

  • Evacuation & Isolation : Immediately evacuate personnel not wearing appropriate PPE from the immediate vicinity. Secure the perimeter .

  • Ventilation : Maximize local exhaust ventilation. Ensure no open flames or strong oxidizers are nearby .

  • Containment (Solid Spill) : Do not dry sweep, as this aerosolizes the sensitizing piperazine dust. Gently cover the spill with slightly moistened sand, earth, or a commercial inert absorbent (e.g., vermiculite) .

  • Collection : Use a non-sparking scoop to carefully transfer the absorbed material into a rigid, sealable, and clearly labeled hazardous waste container (e.g., a high-density polyethylene drum) , .

  • Surface Neutralization : Wash the affected area with copious amounts of water and a mild detergent. Collect all wash water as hazardous aqueous waste; do not allow runoff into floor drains .

SpillResponse Spill Accidental Dust/Solid Spill Isolate Isolate Area & Upgrade PPE Spill->Isolate Moisten Apply Moistened Sand/ Vermiculite Isolate->Moisten Collect Scoop into HDPE Drum (Non-Sparking Tools) Moisten->Collect Wash Detergent Wash (Collect Runoff) Collect->Wash

Caption: Step-by-step emergency spill response and decontamination pathway.

Proper Disposal Procedures

Proper disposal is a strict regulatory mandate. 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride cannot be treated as standard municipal waste due to its biological activity and environmental persistence .

Step-by-Step Disposal Methodology:

  • Waste Segregation :

    • Solid Waste: Place all unused product, contaminated weighing boats, and spill cleanup materials into a dedicated, sealable solid hazardous waste container.

    • Liquid Waste: Collect all mother liquors, assay buffers, and wash solvents containing the compound in a compatible carboy. Do not mix with strong acids or oxidizing waste streams , .

  • Labeling : Affix a compliant hazardous waste label detailing the exact chemical name, CAS number (1303968-32-2), and primary hazards ("Toxic to Aquatic Life," "Sensitizer," "Corrosive upon combustion") .

  • Primary Disposal Method (Incineration) : The universally mandated method for disposing of halogenated aromatic amines is controlled incineration , . The waste must be transferred to a licensed environmental EHS disposal facility. The incinerator must be equipped with:

    • An afterburner to ensure complete thermal destruction of the resilient naphthalene ring, preventing the formation of toxic polycyclic aromatic hydrocarbons (PAHs).

    • An alkaline scrubber to neutralize the hydrogen chloride (HCl) and nitrogen oxide (NOx) gases generated from the dihydrochloride salt and piperazine nitrogen atoms , .

  • Container Management : Empty primary vendor containers retain microscopic chemical residue. Do not reuse them. Treat empty bottles as hazardous solid waste and submit them for incineration alongside the chemical waste .

References
  • Matrix Scientific. "SAFETY DATA SHEET: 8-Piperazin-1-yl-naphthalen-2-ol". matrixscientific.com. 1

  • ChemBuyersGuide. "Alfa Chemistry: 8-PIPERAZIN-1-YL-NAPHTHALEN-2-OL DIHYDROCHLORIDE". chembuyersguide.com.

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE". chemicalbook.com. 2

  • NJ.gov. "PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY". nj.gov. 3

  • Santa Cruz Biotechnology. "Piperazine". scbt.com. 4

  • Benchchem. "Safe Disposal of 1-(2,3-Dichlorophenyl)piperazine: A Guide for Laboratory Professionals". benchchem.com. 5

  • Fisher Scientific. "SAFETY DATA SHEET: 1-(2-Pyrimidyl)piperazine dihydrochloride". fishersci.com. 6

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride
Reactant of Route 2
Reactant of Route 2
8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.